Bosentan sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
150726-52-6 |
|---|---|
Molecular Formula |
C27H28N5NaO6S |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
sodium;(4-tert-butylphenyl)sulfonyl-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]azanide |
InChI |
InChI=1S/C27H28N5O6S.Na/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3;/q-1;+1 |
InChI Key |
RFZVORNKUWIYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.[Na+] |
Origin of Product |
United States |
Mechanistic Pharmacology of Bosentan Sodium
Endothelin Receptor Subtypes and Their Physiological Roles in Research Models
The endothelin (ET) system comprises three peptides (ET-1, ET-2, and ET-3) and two primary receptor subtypes, Endothelin A (ET-A) and Endothelin B (ET-B), which belong to the G-protein-coupled receptor family. ersnet.orgbjbms.orgnih.gov These receptors are distributed throughout various tissues and mediate a wide range of physiological and pathophysiological processes. bjbms.orgnih.gov
Endothelin A (ET-A) Receptor Signaling Pathways in Research Models
The ET-A receptor exhibits a higher affinity for ET-1 and ET-2 compared to ET-3. mdpi.com Primarily located on vascular smooth muscle cells, its activation is a key driver of vasoconstriction and cellular proliferation. bjbms.orgpatsnap.comahajournals.org
Vasoconstriction: Upon binding of ET-1, the ET-A receptor couples to Gq proteins, activating phospholipase C (PLC). bjbms.orgmdpi.com This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and a subsequent increase in blood pressure. bjbms.orgahajournals.org
Cell Proliferation and Remodeling: The ET-A receptor signaling pathway is also implicated in the proliferation of vascular smooth muscle cells. Activation of this receptor can stimulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which promotes cell growth and contributes to vascular remodeling seen in conditions like PAH. arvojournals.orgmdpi.com Research in rat models of glaucoma has suggested an association between the overexpression of ET-A receptors and ERK1/2-mediated cell death. arvojournals.org Furthermore, in ovarian cancer models, the ET-A receptor has been shown to activate the Wnt pathway through β-arrestin, contributing to chemoresistance. aacrjournals.org
Endothelin B (ET-B) Receptor Signaling Pathways in Research Models
The ET-B receptor binds all three endothelin isopeptides (ET-1, ET-2, and ET-3) with similar high affinity. mdpi.comphysiology.org Its physiological effects are more complex and depend on its cellular location.
Vasodilation and Clearance: ET-B receptors are predominantly found on endothelial cells. ersnet.org Their activation stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin. patsnap.comoup.com This process is mediated through the activation of endothelial nitric oxide synthase (eNOS). akjournals.com Additionally, endothelial ET-B receptors play a crucial role in clearing circulating ET-1 from the bloodstream via receptor-mediated internalization and lysosomal degradation. nih.govoup.com
Vasoconstriction: ET-B receptors are also present on vascular smooth muscle cells, where their activation, similar to ET-A receptors, can lead to vasoconstriction. wikipedia.orgphysiology.org Studies in rats have demonstrated the existence of ET-B receptor subtypes that mediate vasoconstriction. physiology.org
Other Signaling Pathways: In astrocytes, ET-B receptor activation can stimulate a Gi signaling pathway, leading to the inhibition of intercellular communication. nih.govoup.com It has also been shown to be involved in astrocytic activation and can trigger various downstream signaling cascades, including the Rho/ROCK pathway, which is involved in cytoskeletal reorganization and cell proliferation. mdpi.com
Molecular Mechanism of Action as a Dual Endothelin Receptor Antagonist
Bosentan (B193191) functions as a dual antagonist, targeting both ET-A and ET-B receptors, which distinguishes it from selective endothelin receptor antagonists (ERAs). drugbank.comwikipedia.orgnih.gov
Competitive Antagonism at ET-A and ET-B Receptors
Bosentan is a nonpeptide, competitive antagonist, meaning it reversibly binds to the ET-A and ET-B receptors, preventing the binding of the endogenous ligand, ET-1. drugbank.comnih.govmdpi.com By blocking both receptor subtypes, bosentan inhibits the downstream signaling pathways responsible for vasoconstriction and cellular proliferation mediated by both ET-A and ET-B receptors on smooth muscle cells. wikipedia.orgpatsnap.com This dual blockade results in a net effect of vasodilation and a reduction in pulmonary vascular resistance. wikipedia.orgpatsnap.com
Receptor Binding Kinetics and Dissociation Rates
The binding kinetics of bosentan are characterized by a relatively fast dissociation from the endothelin receptors. physiology.org This is in contrast to some other ERAs like macitentan (B1675890), which exhibits a slower dissociation rate. physiology.orgnih.gov The faster dissociation of bosentan means that its antagonism can be overcome by high concentrations of ET-1. physiology.orgnih.gov
In comparative studies using human pulmonary arterial smooth muscle cells, the receptor occupancy half-life (ROt1/2) of bosentan was found to be approximately 70 seconds. nih.govjnjmedicalconnect.com This rapid off-rate classifies bosentan as a surmountable antagonist. nih.gov The structural basis for this fast dissociation is attributed to the open conformation of the bosentan-binding site on the receptor, which allows for easier solvent access compared to the tightly bound state of ET-1. researchgate.net
Selectivity Profile for ET-A versus ET-B Receptors
Bosentan is classified as a dual antagonist but exhibits a slight preference for the ET-A receptor over the ET-B receptor. drugbank.com The selectivity ratio for ET-A versus ET-B receptors for bosentan has been reported to be approximately 20:1. dovepress.com In vitro binding assays have shown that bosentan competitively antagonizes the binding of radiolabeled ET-1 to human smooth muscle cells (ET-A receptors) with a Ki of 4.7 nM and to human placenta (ET-B receptors) with a Ki of 95 nM. researchgate.netmedchemexpress.com
| Parameter | Value | Receptor | Reference |
| Selectivity Ratio (ETA:ETB) | ~20:1 | N/A | dovepress.com |
| Ki (inhibition constant) | 4.7 nM | ET-A (human smooth muscle cells) | researchgate.netmedchemexpress.com |
| Ki (inhibition constant) | 95 nM | ET-B (human placenta) | researchgate.netmedchemexpress.com |
| Receptor Occupancy Half-life (ROt1/2) | ~70 seconds | ET Receptors (human PASMC) | nih.govjnjmedicalconnect.com |
Structure-Activity Relationships Governing Endothelin Receptor Binding
Bosentan sodium is a competitive antagonist that targets both endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a slightly higher affinity for the ET-A subtype. targetmol.comwikipedia.orgdovepress.com Its structure, characterized by a substituted arylsulfonamido pyrimidine (B1678525) core, is crucial for its interaction with these receptors. core.ac.uk Unlike some newer antagonists that rely primarily on hydrophobic interactions, bosentan's binding is significantly influenced by electrostatic forces. plos.org This distinction in binding mode contributes to its kinetic profile, which includes a relatively fast dissociation from the receptor. plos.orgresearchgate.net
Ligand-Receptor Interaction Modeling
Molecular modeling studies have provided significant insights into how bosentan interacts with endothelin receptors at the atomic level. These models indicate that bosentan, a negatively charged molecule, occupies a well-defined binding pocket within the receptor but also extends into a larger binding area utilized by the natural ligand, endothelin-1 (B181129) (ET-1). plos.org
Interaction with ET-A Receptor: Modeling of the bosentan-ET-A receptor complex suggests that bosentan's structure only partially fills the binding pocket. plos.org The interaction is characterized by strong charge-charge interactions, which are critical for its antagonistic activity. plos.org The central pyrimidine unit of bosentan, with its four substituents, orients itself within the active site, while the sulfonamide moiety engages in key electrostatic interactions. plos.org Specifically, the exchange of certain chemical groups on the pyrimidine ring can alter the depth of penetration into the binding pocket. plos.org
Interaction with ET-B Receptor: For the human endothelin-B (hETB) receptor, advanced molecular dynamics simulations have revealed a sophisticated binding mechanism known as "fly-casting." biorxiv.org In this process, the flexible N-terminal tail of the hETB receptor first captures a bosentan molecule from the surrounding solvent through nonspecific attractive forces. biorxiv.org The captured ligand then slides along the tail toward the receptor's binding pocket. biorxiv.org Docking studies with a homology-modeled ET-B receptor identified that hydrogen bonds are formed between specific amino acids and bosentan; for example, the residue ARG84 binds to an oxygen atom (O4) of bosentan, while SER88 forms another hydrogen bond with a different oxygen atom (O25). nih.gov Further investigations using long-range molecular dynamics simulations have highlighted that residues such as Lys182, Lys273, and Arg343 form relevant hydrogen bond interactions with bosentan. utupub.fi
The binding site for bosentan is generally open to the extracellular environment, a feature that is believed to account for the compound's fast dissociation kinetics, with a receptor occupancy half-life of approximately one minute. plos.orgresearchgate.net
Site-Directed Mutagenesis Studies of Receptor Binding Domains
To experimentally validate the predictions from molecular models, researchers have employed site-directed mutagenesis. This technique involves systematically mutating specific amino acid residues in the receptor and observing the effect on bosentan's binding and potency. These studies have been instrumental in defining the structural determinants of bosentan's interaction with the ET-A receptor. core.ac.uk
In one key study, several point mutations were introduced into the ET-A receptor. The results demonstrated that specific residues have a significant and differential impact on the activity of various endothelin receptor antagonists. plos.org For bosentan, mutations at positions R326 and I355 were particularly impactful. plos.org
R326Q Mutation: Replacing the positively charged arginine (R) at position 326 with a neutral glutamine (Q) significantly reduced the potency of bosentan. This finding provides strong evidence for a critical charge-charge interaction between bosentan and this specific residue. plos.org
I355A Mutation: The mutation of isoleucine (I) at position 355 to the smaller alanine (B10760859) (A) also resulted in a significant reduction in bosentan's potency, indicating that this residue is part of a crucial contact point for the drug. plos.org
L322A Mutation: In contrast, mutating leucine (B10760876) (L) at position 322 to alanine (A) did not affect the activity of bosentan, whereas it did impact other antagonists like macitentan. This suggests bosentan's elongated structure may span over this residue to interact with others further into the binding site. plos.org
These mutagenesis experiments, which initially involved screening 18 different amino acid residues, were crucial for mapping the antagonist binding domain. core.ac.uk
| Mutation | Amino Acid Change | Effect on Bosentan Potency | Inferred Interaction |
|---|---|---|---|
| R326Q | Arginine to Glutamine | Significantly Reduced | Charge-charge interaction |
| I355A | Isoleucine to Alanine | Significantly Reduced | Hydrophobic/Contact point |
| L322A | Leucine to Alanine | Unaffected | Not a primary contact point for bosentan |
For the ET-B receptor, binding free energy calculations based on molecular dynamics simulations identified Lys182 and Trp336 as "hotspot" residues that contribute the most energy to the binding of bosentan. utupub.fi
3D Model Development of Antagonist Binding
The integration of data from chemical synthesis, structure-activity relationship studies, and site-directed mutagenesis has enabled the development of detailed three-dimensional (3D) models of bosentan bound to its receptors. core.ac.uk These models serve as valuable tools to rationalize the observed pharmacological properties and guide the design of new antagonists.
The 3D models of the bosentan-ET-A receptor complex illustrate an elongated conformation of the drug within the active site. plos.org The molecule's scaffold appears to span across the binding pocket, allowing it to make contact with residues like I355 while bypassing others like L322. plos.org These models categorize the interacting amino acid residues into groups such as "nearest neighbors," those involved in "ERA charge interaction" (like R326), and those forming an "extended ERA binding pocket." plos.orgresearchgate.net
For the ET-B receptor, X-ray crystallography has revealed a binding mode for bosentan that is essentially the same as that of a similar antagonist, K-8794. researchgate.net The model shows bosentan occupying a typical drug-binding site for peptide-activated G-protein coupled receptors (GPCRs). researchgate.net This binding site is notably open to the extracellular space, which is consistent with the rapid dissociation kinetics observed for bosentan. researchgate.net The development of these models has been aided by advanced computational methods, such as GA-guided multidimensional virtual-system coupled molecular dynamics (GA-mD-VcMD), which can generate a free-energy landscape of the entire ligand-receptor binding process. biorxiv.orgresearchgate.net
Preclinical Pharmacological Investigations
In Vitro Cellular Pharmacology
Receptor Binding Assays (e.g., 125I-labelled ET-1 binding)
Bosentan (B193191) competitively antagonizes the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors. nih.govnih.gov Studies using ¹²⁵I-labelled ET-1 have quantified the binding affinity of bosentan. In assays with human smooth muscle cells, which primarily express ETA receptors, bosentan demonstrated a high affinity with a Ki (inhibition constant) of 4.7 nM. nih.govmedchemexpress.comprobechem.com For ETB receptors, assessed using human placenta, the Ki was found to be 95 nM. nih.govmedchemexpress.comprobechem.com This indicates a higher affinity for the ETA receptor subtype compared to the ETB receptor. nih.govmedchemexpress.comprobechem.comdrugbank.combioline.org.br Further in vitro assays have reported IC50 values (the concentration causing 50% inhibition of binding) of 7.1 nM for ETA and 474.8 nM for ETB, highlighting a 67-fold greater selectivity for the ETA receptor. medchemexpress.comprobechem.com
Bosentan Receptor Binding Affinity
| Receptor Subtype | Tissue/Cell Source | Binding Value (Ki) |
|---|---|---|
| ETA | Human Smooth Muscle Cells | 4.7 nM |
| ETB | Human Placenta | 95 nM |
Cellular Signaling Cascade Modulation (e.g., intracellular calcium levels)
Endothelin-1 exerts its physiological effects by binding to its receptors, which triggers a cascade of intracellular signaling events, including an increase in intracellular calcium concentration ([Ca²⁺]cyt). mdpi.com This elevation in [Ca²⁺]cyt is a critical signal for processes like vasoconstriction and cell proliferation. dovepress.comatsjournals.org Bosentan, by blocking the binding of ET-1 to its receptors, can modulate these downstream signaling pathways. dovepress.comatsjournals.org Specifically, ET-1-mediated activation of its receptors leads to the production of inositol (B14025) trisphosphate (IP3), which in turn stimulates the release of Ca²⁺ from intracellular stores. mdpi.com Bosentan's antagonism of ET receptors interferes with this process. By preventing ET-1 from binding, bosentan can inhibit the subsequent rise in intracellular calcium levels that would normally be initiated by ET-1. dovepress.comatsjournals.org This modulation of calcium signaling is a key mechanism underlying its pharmacological effects.
Effects on Endothelial and Vascular Smooth Muscle Cell Proliferation
Endothelin-1 is a known mitogen, promoting the proliferation of vascular smooth muscle cells, a key feature in the vascular remodeling seen in pulmonary arterial hypertension. nih.govclinexprheumatol.org In vitro studies have demonstrated that bosentan can effectively antagonize these proliferative effects. atsjournals.orgtandfonline.com For instance, in cultures of human pulmonary artery smooth muscle cells (PASMCs), ET-1 was shown to significantly increase cell number and DNA synthesis. tandfonline.com The addition of bosentan was found to inhibit these ET-1-mediated proliferative responses. atsjournals.org Furthermore, bosentan has been observed to attenuate proliferation of PASMCs stimulated by other growth factors, such as platelet-derived growth factor (PDGF). atsjournals.orgresearchgate.net This suggests that bosentan's anti-proliferative effects may extend beyond simple ET receptor blockade. atsjournals.orgresearchgate.net Some research indicates that bosentan can also improve human endothelial cell function in vitro and reduce neointimal proliferation. ersnet.org
In Vivo Animal Models of Endothelin-Related Pathophysiology
Experimental Pulmonary Hypertension Models
Animal models have been instrumental in demonstrating the in vivo efficacy of bosentan in conditions mimicking human pulmonary hypertension.
Effects on Pulmonary Vascular Resistance and Remodeling
In various animal models of pulmonary hypertension, including those induced by hypoxia or chemical agents like monocrotaline (B1676716), chronic oral administration of bosentan has been shown to reduce pulmonary vascular resistance. europa.eunih.gov It has also been demonstrated to prevent and even reverse the structural changes associated with the disease, known as vascular remodeling. europa.eunih.govahajournals.org These changes include hypertrophy of the pulmonary vasculature and the right ventricle of the heart. europa.eu
In a study using a piglet model of overcirculation-induced pulmonary hypertension, treatment with bosentan completely prevented the increase in pulmonary vascular resistance and the associated arteriolar medial hypertrophy. ahajournals.org Another study in a rat model of hypoxia-induced pulmonary hypertension showed that bosentan could prevent or reverse the condition. ahajournals.org In a rat model of occlusive-angioproliferative pulmonary hypertension, bosentan treatment prevented further increases in right ventricular systolic pressure and hypertrophy, and markedly attenuated pulmonary vascular cell proliferation. nih.gov However, it is noteworthy that in a rat model of heart failure-associated pulmonary hypertension, bosentan did not show a benefit in improving pulmonary hypertension or lung remodeling. ersnet.org In a non-vasoreactive pulmonary hypertension model in rats induced by bleomycin, macitentan (B1675890) was found to be more effective than bosentan at preventing pulmonary vascular remodeling and right ventricular hypertrophy. nih.gov
Effects of Bosentan in an Experimental Overcirculation-Induced Pulmonary Hypertension Model in Piglets
| Parameter | Sham Operation | Placebo | Bosentan-Treated |
|---|---|---|---|
| Normalized-flow Pulmonary Artery Pressure (mm Hg) | 20 (2) | 33 (1) | Prevented Increase |
| Arteriolar Medial Thickness Increase | - | +83% | Completely Prevented |
Data presented as mean (SEM) or percentage change. ahajournals.org
Effects of Bosentan in a Hypoxia-Induced Pulmonary Hypertension Model in Mice
| Parameter | Normoxic + Saline | Hypoxic + Saline | Hypoxic + Bosentan |
|---|---|---|---|
| Right Ventricular Systolic Pressure (mmHg) | 17.6 ± 0.9 | 26.6 ± 1.0 | 22.9 ± 1.1 |
Data presented as mean ± SEM. nih.gov
Modulation of Right Ventricular Hypertrophy and Fibrosis
In experimental models of pulmonary hypertension, such as those induced by chronic hypoxia, bosentan has demonstrated a significant ability to mitigate the adverse remodeling of the right ventricle (RV). nih.govnih.gov Chronic pressure overload on the RV leads to maladaptive responses, including hypertrophy (an increase in muscle mass) and fibrosis (the formation of excess fibrous connective tissue), which ultimately contribute to RV dysfunction and failure. nih.govmdpi.com
Preclinical studies in rats exposed to normobaric hypoxia (10% FiO2) for three weeks revealed that this condition induced significant increases in RV systolic pressure (RVSP) and RV hypertrophy (RVH). nih.govnih.gov Treatment with bosentan was found to attenuate the development of RVH in these hypoxic animals. nih.govnih.gov Specifically, while hypoxia led to a marked increase in RV mass, bosentan treatment resulted in a statistically significant reduction in this hypertrophy. nih.gov
Furthermore, bosentan treatment has been shown to reduce the expression of procollagen-I and total collagen in the right ventricle of hypoxic rats, indicating a direct impact on the fibrotic process. nih.govnih.gov This suggests that bosentan can interfere with the signaling pathways that lead to the excessive deposition of collagen, a key component of fibrosis. The proposed mechanism for this effect involves the modulation of protein kinase C (PKC) isoforms, particularly PKC-δ. nih.govnih.gov While hypoxia increased the total and cytosolic levels of PKC-δ, bosentan treatment was associated with an increase in membranous PKC-δ, suggesting an alteration in its activity that may contribute to the observed anti-hypertrophic and anti-fibrotic effects. nih.govnih.gov
It is noteworthy that in some studies, bosentan reduced RV mass even without a significant improvement in hemodynamic measures like RVSP, pointing towards a direct cardioprotective effect on the ventricular tissue itself, independent of its vasodilatory actions. nih.gov
Table 1: Effect of Bosentan on Right Ventricular Parameters in a Hypoxia-Induced Pulmonary Hypertension Model
| Parameter | Normoxia (Control) | Hypoxia + Vehicle | Hypoxia + Bosentan |
| RV Systolic Pressure (mmHg) | 25 ± 2 | 72 ± 4 | Not significantly different from Hypoxia + Vehicle |
| RV Hypertrophy (mg/g body wt.) | 0.5 ± 0.03 | 1.2 ± 0.06 | 1.0 ± 0.05 |
| RV Procollagen-I Expression | Baseline | Increased | Attenuated |
| RV Total Collagen Expression | Baseline | Increased | Attenuated |
| p<0.05 compared to Hypoxia + Vehicle. Data adapted from studies on Sprague-Dawley rats exposed to chronic hypoxia. nih.govnih.gov |
Impact on Bone Marrow-Derived Cell Kinetics in Lung Tissue
Preclinical investigations have revealed that bosentan can modulate the movement and activity of bone marrow-derived cells in the lungs, which may be a novel mechanism contributing to its therapeutic effects in pulmonary hypertension. researchgate.netnih.govnih.gov In mouse models of hypoxia-induced pulmonary hypertension, there is an observed increase in the recruitment of bone marrow-derived endothelial cells and macrophages to the lung tissue. researchgate.netnih.gov
Bosentan treatment in these models has been shown to have a differential effect on these cell populations. It appears to promote the incorporation of bone marrow-derived endothelial cells while simultaneously inhibiting the infiltration of macrophages into the lungs. researchgate.netnih.gov This modulation of cell kinetics is associated with changes in the expression of key signaling molecules. Specifically, bosentan treatment has been linked to the upregulation of stromal cell-derived factor-1 (SDF-1) and endothelial nitric oxide synthase (eNOS) protein levels in the lung. researchgate.netnih.govnih.gov Concurrently, it has been observed to downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). researchgate.netnih.govnih.gov
These findings suggest that bosentan's therapeutic action in pulmonary hypertension may, in part, be due to its ability to alter the cellular landscape of the lung by encouraging vascular repair through endothelial cell recruitment and reducing inflammation by limiting macrophage accumulation. researchgate.netnih.govresearchgate.net The upregulation of SDF-1, a known chemoattractant for stem cells, and eNOS, which produces the vasodilator nitric oxide, further supports this hypothesis. nih.govresearchgate.net
Table 2: Bosentan's Influence on Bone Marrow-Derived Cell Kinetics and Gene Expression in Hypoxic Lung Tissue
| Cellular/Molecular Target | Effect of Hypoxia | Effect of Bosentan Treatment |
| Bone Marrow-Derived Endothelial Cells | Increased | Further Promoted Incorporation |
| Bone Marrow-Derived Macrophages | Increased | Inhibited Infiltration |
| Stromal Cell-Derived Factor-1 (SDF-1) | Upregulated | Further Upregulated |
| Interleukin-6 (IL-6) | Upregulated | Downregulated |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Upregulated | Downregulated |
| Endothelial Nitric Oxide Synthase (eNOS) | Upregulated | Further Upregulated |
| Data synthesized from preclinical mouse models of pulmonary hypertension. researchgate.netnih.govnih.gov |
Models of Ischemia-Reperfusion Injury
Bosentan has been investigated for its protective effects in various preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. dovepress.comwisdomlib.orgresearchgate.net The neurohormone endothelin-1 (ET-1) is a potent vasoconstrictor and is known to be upregulated during I/R, contributing significantly to the resulting tissue damage. portlandpress.comnih.gov
In models of skeletal muscle and myocardial I/R injury, bosentan, as a dual ETa and ETb receptor antagonist, has been shown to counteract the potent vasoconstrictive effects of ET-1. dovepress.comportlandpress.comnih.gov By blocking ET-1 receptors, bosentan helps to mitigate the reduction in blood flow and capillary leakage that characterizes I/R injury. dovepress.comnih.gov This action helps to preserve microvascular perfusion and increase the functional capillary density, thereby improving tissue viability. nih.gov In human studies involving forearm ischemia-reperfusion, bosentan was observed to attenuate the vasoconstrictor response to infused ET-1 and prevent the impairment of endothelium-dependent vasodilation that occurs during reperfusion. portlandpress.com
The reperfusion phase of I/R injury is associated with a burst of reactive oxygen species (ROS) production, leading to oxidative stress and a robust inflammatory response. wisdomlib.orgjucvm.com Preclinical studies have demonstrated that bosentan can significantly attenuate these processes. In a rat model of skeletal muscle I/R, bosentan treatment led to higher total antioxidant status (TAS) levels and lower total oxidant status (TOS) and oxidative stress index (OSI) levels compared to the untreated I/R group. dovepress.com Specifically, TAS levels increased by 42% and TOS levels were reduced by 31% in the bosentan-treated group. dovepress.com
Table 3: Biochemical Effects of Bosentan in a Rat Model of Skeletal Muscle Ischemia-Reperfusion Injury
| Biochemical Marker | Ischemia-Reperfusion (IR) Group | Bosentan + IR Group | P-value |
| Total Antioxidant Status (TAS) (mmol/L) | 0.59 ± 0.10 | 1.03 ± 0.18 | P = 0.016 |
| Total Oxidant Status (TOS) (IU/mg) | 2.86 ± 0.43 | 1.97 ± 0.39 | P < 0.001 |
| Oxidative Stress Index (OSI) | Significantly Elevated | Significantly Lower | P < 0.001 |
| Data represents mean ± standard deviation. dovepress.com |
Vasoconstriction Mitigation Mechanisms
Experimental Renal Dysfunction Models (e.g., Sodium Arsenite-Induced Nephrotoxicity)
Bosentan has shown protective effects in experimental models of renal dysfunction, particularly in nephrotoxicity induced by agents like sodium arsenite. researchgate.netnih.gov Chronic exposure to arsenic is known to cause significant health issues, including nephrotoxicity, which is characterized by oxidative stress, inflammation, and fibrosis. researchgate.netresearchgate.net
In a rat model where renal dysfunction was induced by oral administration of sodium arsenite for four weeks, treatment with bosentan was found to ameliorate the signs of kidney damage. researchgate.netnih.gov Arsenic administration led to a significant increase in markers of renal damage such as serum creatinine (B1669602), urea, and uric acid, along with a decreased creatinine clearance. nih.gov Treatment with bosentan attenuated these changes, suggesting an improvement in renal function. nih.gov
Histopathological examination of the kidneys from arsenic-treated rats revealed glomerular and tubular changes, as well as significant collagen deposition, indicating renal fibrosis. researchgate.netnih.gov Bosentan treatment was able to abrogate these histological changes. researchgate.net The mechanism behind this protection appears to be linked to the mitigation of oxidative stress, as evidenced by a reduction in lipid peroxides and superoxide (B77818) anion generation, and a restoration of reduced glutathione (B108866) levels in the kidneys of bosentan-treated rats. researchgate.netnih.gov Furthermore, bosentan was found to resist the arsenic-induced reduction in the expression of renal endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health. researchgate.netnih.gov
Table 4: Effect of Bosentan on Renal Function and Oxidative Stress in Sodium Arsenite-Induced Nephrotoxicity in Rats
| Parameter | Control Group | Sodium Arsenite Group | Sodium Arsenite + Bosentan Group |
| Serum Creatinine | Normal | Significantly Increased | Attenuated Increase |
| Serum Urea | Normal | Significantly Increased | Attenuated Increase |
| Renal Lipid Peroxides | Baseline | Profound Increase | Attenuated Increase |
| Renal Reduced Glutathione | Baseline | Decreased | Attenuated Decrease |
| Renal Collagen Deposition | Minimal | Significant Deposition | Abrogated Deposition |
| Renal eNOS Expression | Normal | Reduced | Resisted Reduction |
| Data synthesized from studies on sodium arsenite-induced renal dysfunction in rats. researchgate.netnih.gov |
Models of Fibrotic Disorders (e.g., Pulmonary Fibrosis)
In preclinical animal models, bosentan has demonstrated anti-fibrotic effects, particularly in the context of pulmonary fibrosis. europa.eu For instance, in a model of pulmonary fibrosis induced by the chemotherapeutic agent bleomycin, bosentan treatment was shown to reduce collagen deposition in the lungs. europa.eunih.gov
Bleomycin administration in rats leads to lung injury characterized by inflammation (alveolitis) and the progressive accumulation and deposition of extracellular matrix, resulting in fibrosis. nih.gov Studies have shown that bosentan can inhibit these pathological changes. When administered early after bleomycin-induced injury, bosentan significantly reversed the histopathological findings of alveolitis and lung fibrosis. nih.gov This anti-fibrotic effect was associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are crucial for the regulation of tissue remodeling. nih.gov Specifically, bosentan treatment appeared to alter the concentrations of MMP-9 and TIMP-1, contributing to the inhibition of excessive collagen deposition. nih.gov These findings from animal models suggest that by antagonizing endothelin receptors, bosentan can interfere with the pathways that promote fibrosis in the lung. europa.eunih.govmdpi.com
Comparative Preclinical Studies with Other Endothelin Receptor Antagonists
Bosentan sodium’s pharmacological profile has been extensively compared with other endothelin receptor antagonists (ERAs) in various preclinical models. These studies highlight differences in receptor binding affinity, selectivity, and in vivo efficacy, providing a basis for differentiating their therapeutic potential.
Comparison with Macitentan
Macitentan, a dual ERA like bosentan, was developed with the goal of enhanced tissue penetration and sustained receptor binding. nih.gov Preclinical studies have demonstrated notable differences between the two compounds.
In terms of receptor binding kinetics, macitentan exhibits a significantly slower dissociation from endothelin receptors compared to bosentan. dovepress.com The receptor occupancy half-life of macitentan has been measured at 17 minutes, which is 15-fold longer than that of bosentan. dovepress.com This prolonged receptor binding translates to an insurmountable antagonism in second-messenger signaling studies, whereas bosentan demonstrates surmountable competitive antagonism. dovepress.com Consequently, macitentan can inhibit the sustained increase in intracellular calcium levels induced by endothelin-1 (ET-1) across a wide range of ET-1 concentrations, an effect not observed with bosentan. dovepress.com
In vivo studies in animal models of hypertension have shown that these molecular differences translate to greater efficacy for macitentan. In hypertensive Dahl salt-sensitive rats, administration of macitentan on top of a maximal effective dose of bosentan resulted in a further significant decrease in mean arterial blood pressure. nih.govresearchgate.net Conversely, administering bosentan on top of a maximally effective dose of macitentan produced no additional blood pressure reduction. nih.govmedchemexpress.com Similar results were observed in a bleomycin-induced pulmonary hypertension rat model, where macitentan produced an additional decrease in mean pulmonary artery pressure when added to bosentan therapy. nih.gov These findings suggest that macitentan achieves a more comprehensive blockade of ET receptors. nih.govresearchgate.net Furthermore, in a rat model of non-vasoreactive pulmonary hypertension, macitentan, but not bosentan, was found to significantly prevent pulmonary vascular remodeling and right ventricular hypertrophy. researchgate.net This superior in vivo activity of macitentan is attributed to its enhanced tissue distribution and sustained receptor occupancy. nih.govresearchgate.net
Comparison with Ambrisentan (B1667022)
Ambrisentan is a selective ETA receptor antagonist, distinguishing it from the dual (ETA/ETB) antagonistic action of bosentan. dovepress.com This selectivity is a key differentiator in their preclinical pharmacological profiles. Bosentan has a selectivity ratio of approximately 20:1 for the ETA receptor over the ETB receptor, whereas ambrisentan displays a much higher selectivity ratio of 200:1. dovepress.com
The rationale for selective ETA blockade is to inhibit the vasoconstrictive and proliferative effects mediated by ETA receptors while preserving the potential vasodilatory and clearance functions of ETB receptors. nih.gov In preclinical calcium release assays using human pulmonary arterial smooth muscle cells, ambrisentan and macitentan showed similar high potency, and both were approximately 10-fold more potent than bosentan. plos.org However, in terms of receptor binding kinetics, ambrisentan has a rapid dissociation rate, similar to bosentan and in contrast to the slow dissociation of macitentan. plos.org
Comparison with Other ERAs
Preclinical comparisons have also been made with other ERAs such as sitaxsentan (B1663635) and tezosentan (B1682238). Sitaxsentan, like ambrisentan, is a selective ETA receptor antagonist. uscjournal.com Preclinical data from a rat monocrotaline model of pulmonary arterial hypertension suggested that a dual ERA had better survival outcomes and was more effective at inhibiting right ventricular hypertrophy compared to a selective ETA receptor antagonist, despite similar reductions in right ventricular systolic pressure. uscjournal.com
Tezosentan is a non-peptide derivative of bosentan designed for intravenous administration with high affinity for both ETA and ETB receptors. nih.gov In preclinical models of hepatic ischemia/reperfusion injury, tezosentan demonstrated significant protective effects, reducing hepatocellular damage, which was not as prominently observed with bosentan in some studies. nih.gov
The following table summarizes key preclinical comparative data for bosentan and other endothelin receptor antagonists.
Interactive Data Table: Preclinical Comparison of Endothelin Receptor Antagonists
| Compound | Receptor Selectivity | Receptor Occupancy Half-life | Key Preclinical Findings |
|---|---|---|---|
| Bosentan | Dual ETA/ETB (20:1) dovepress.com | ~70 seconds researchgate.net | Surmountable competitive antagonism. dovepress.com Less potent than ambrisentan and macitentan in calcium flux assays. plos.org |
| Macitentan | Dual ETA/ETB (50:1) dovepress.com | 17 minutes dovepress.com | Insurmountable antagonism; sustained receptor binding. dovepress.com Greater in vivo efficacy in hypertension models compared to bosentan. nih.gov |
| Ambrisentan | Selective ETA (>200:1) dovepress.com | ~40 seconds researchgate.net | High potency, similar to macitentan in calcium flux assays. plos.org Rapid receptor dissociation. plos.org |
| Sitaxsentan | Selective ETAuscjournal.com | Not specified | Compared in a rat model of PAH, where dual antagonism showed some advantages over selective ETA blockade. uscjournal.com |
| Tezosentan | Dual ETA/ETBnih.gov | Not specified | Intravenous formulation; showed significant protection in hepatic ischemia/reperfusion models. nih.gov |
Preclinical Pharmacokinetics and Metabolism
Absorption and Bioavailability in Animal Models
While specific detailed data solely focused on animal models for absorption and bioavailability of bosentan (B193191) sodium were not extensively available in the search results, information on bosentan (the parent compound) in both healthy human subjects and patients is often extrapolated or compared to animal findings in preclinical assessments. The absolute bioavailability of bosentan is approximately 50% and is unaffected by food. fda.govhres.cahres.canih.govresearchgate.netdrugbank.com Maximum plasma concentrations are typically attained within 3–5 hours after oral administration. hres.cahres.ca Studies in animals have shown that chronic oral administration of bosentan was used in models of pulmonary hypertension and pulmonary fibrosis to assess efficacy, implying sufficient absorption to exert pharmacological effects. europa.eueuropa.euefda.gov.ethres.canih.govhres.ca
Distribution Studies in Animal Tissues
Distribution studies in animals help to understand how bosentan is distributed throughout the body. The volume of distribution of bosentan is reported to be about 18 L. hres.cahres.canih.govdrugbank.comeuropa.eueuropa.eu
Plasma Protein Binding Characteristics and Saturation
Bosentan is characterized by high plasma protein binding, exceeding 98%, primarily binding to albumin. fda.govnih.govresearchgate.netdrugbank.comeuropa.eueuropa.eumedsinfo.com.au In vitro studies have indicated that plasma protein binding can be saturable at concentrations above 20 µg/ml. fda.gov This high degree of protein binding is a significant factor influencing its distribution and elimination.
Tissue Penetration Dynamics
Information specifically detailing comprehensive tissue penetration dynamics of bosentan sodium in various animal tissues was limited in the provided search results. However, preclinical studies in animal models evaluating the effects of bosentan in specific organs like the lungs, heart, and kidneys ahajournals.org suggest that the compound reaches these tissues to exert its pharmacological effects. One study comparing macitentan (B1675890) and bosentan in rats noted that macitentan displayed enhanced tissue distribution compared to bosentan. researchgate.net Levels of unchanged bosentan and its metabolites have been determined in bile and liver from dogs. fda.gov
Biotransformation Pathways and Metabolite Profiling
Bosentan undergoes extensive metabolism, primarily in the liver, followed by biliary excretion. fda.govhres.cahres.canih.govresearchgate.netdrugbank.commedsinfo.com.au
Primary Cytochrome P450 Enzymes Involved (CYP3A4, CYP2C9, CYP2C19)
The major cytochrome P450 isoenzymes responsible for the metabolism of bosentan are CYP2C9 and CYP3A4. fda.govnih.govdrugbank.comeuropa.eumedsinfo.com.auresearchgate.netdntb.gov.uaresearchgate.netnih.govfda.gov In vitro data also suggest the involvement of CYP2C19 in bosentan metabolism. nih.govdrugbank.comeuropa.eufda.gov Bosentan is also known to be an inducer of CYP3A4 and CYP2C9, and possibly CYP2C19. fda.goveuropa.eufda.gov
Identification and Characterization of Major Metabolites (e.g., Ro 48-5033, Ro 47-8634, Ro 64-1056)
Three major metabolites of bosentan have been identified: Ro 48-5033, Ro 47-8634, and Ro 64-1056. fda.govdrugbank.commedsinfo.com.aufda.govresearchgate.netresearchgate.netnih.gov
| Metabolite | Description | Formation Pathway | Pharmacological Activity |
| Ro 48-5033 | Hydroxylated metabolite | Hydroxylation of the tert-butyl group researchgate.netmdpi.com | Active fda.govdrugbank.commedsinfo.com.auresearchgate.net |
| Ro 47-8634 | Phenol (B47542) metabolite | O-demethylation of the phenolic methyl ether researchgate.netmdpi.com | Minor/Inactive fda.govmdpi.com |
| Ro 64-1056 | Secondary metabolite (Hydroxyl-phenol metabolite) | Combination of hydroxylation and O-demethylation researchgate.netmdpi.com | Less potent than bosentan fda.gov |
Ro 48-5033 is the primary metabolite detected in plasma, urine, and feces. mdpi.com Ro 64-1056 is a secondary metabolite found in urine and feces but was not observed in plasma in one study. mdpi.com Ro 47-8634 represents a minor metabolite fraction. mdpi.com The active metabolite Ro 48-5033 may contribute 10% to 20% of the total pharmacological effect of bosentan. fda.govdrugbank.commedsinfo.com.auresearchgate.netfda.gov While less potent than bosentan in vitro, Ro 48-5033 is less tightly bound to plasma proteins, resulting in a higher free fraction which may contribute to its activity. fda.gov
In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes
In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in characterizing the metabolic fate of bosentan nih.govresearchgate.netnih.gov. Bosentan is primarily metabolized by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9 nih.govdrugbank.comhres.caresearchgate.netnih.gov. These enzymes are responsible for the formation of three main phase I metabolites: a phenol metabolite (Ro 47-8634), a hydroxy metabolite (Ro 48-5033), and a secondary metabolite containing both modifications (Ro 64-1056) nih.govnih.gov.
Studies using human liver microsomes have determined the Michaelis-Menten constant (K_m) values for the formation of the phase I metabolites. For the formation of Ro 48-5033 and Ro 47-8634 in human liver microsomes, the respective K_m values were reported as 65 μM and 73 μM nih.gov.
While CYP3A4 and CYP2C9 are the major enzymes involved in the formation of Ro 48-5033, Ro 47-8634, and Ro 64-1056, other CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP2D6 were not found to be significantly involved in bosentan metabolism in tested recombinant enzyme systems nih.gov.
In addition to phase I metabolism, in vitro studies have also indicated the involvement of uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes in the metabolism of bosentan. Bosentan glucuronide has been detected in cells expressing UGT1A1, suggesting that direct glucuronidation of bosentan by UGT1A1 is another metabolic pathway nih.gov. Glucuronides of the phase I metabolites were not detected in these studies nih.gov.
| Enzyme System | Metabolites Formed (Phase I) | K_m (μM) (Human Liver Microsomes) |
| Human Liver Microsomes | Ro 48-5033, Ro 47-8634, Ro 64-1056 | Ro 48-5033: 65 nih.gov |
| Ro 47-8634: 73 nih.gov | ||
| Recombinant CYP3A4 | Ro 48-5033, Ro 47-8634, Ro 64-1056 | - |
| Recombinant CYP2C9 | Ro 48-5033 | - |
| Cells expressing UGT1A1 | Bosentan glucuronide | - |
Elimination Pathways in Animal Models (Hepatic and Biliary Excretion)
Preclinical studies in animal models, such as rats and dogs, have demonstrated that bosentan is predominantly eliminated through hepatic metabolism followed by biliary excretion of the resulting metabolites nih.govnih.govresearchgate.net. This aligns with findings in humans, where biliary excretion is the major elimination pathway drugbank.comfda.govmedscape.comresearchgate.nethres.cahres.ca.
Following oral administration of radioactive bosentan in a clinical study, a high percentage of the administered radioactivity was recovered in the feces, accounting for over 90% of the total recovery fda.govmdpi.com. Less than 6% of the administered dose was recovered in the urine fda.govmdpi.com. This indicates that renal excretion plays a minor role in the elimination of bosentan and its metabolites medscape.commdpi.com.
The active metabolite, Ro 48-5033, has been identified as a primary metabolite detected in plasma, urine, and feces mdpi.com. The secondary metabolite, Ro 64-1056, was also a major metabolite found in urine and feces mdpi.com.
The biliary excretion of bosentan and its metabolites is influenced by transport proteins. Studies suggest the involvement of multidrug resistance protein 2 (MRP2) in the canalicular excretion of bosentan and likely its glucuronide conjugate nih.govresearchgate.net. While bosentan has been shown to alter canalicular bile formation potentially via MRP2-mediated mechanisms, the specific efflux transporter(s) responsible for the biliary secretion of bosentan and its metabolites have not been definitively identified in all studies nih.gov.
In animal models of pulmonary hypertension, chronic oral administration of bosentan has been shown to reduce pulmonary vascular resistance and reverse pulmonary vascular and right ventricular hypertrophy hres.cahres.cahres.ca. In an animal model of pulmonary fibrosis, bosentan reduced collagen deposition hres.cahres.cahres.ca.
Molecular Interactions and Pharmacogenomic Aspects in Preclinical Research
Transporter-Mediated Drug Disposition in Hepatic Systems
Hepatic transporters play a significant role in the uptake of compounds from the bloodstream into hepatocytes and their subsequent efflux into bile or back into the circulation. Bosentan (B193191) sodium has been identified as a substrate and modulator of several important hepatic transporters.
Hepatic Uptake Transporters (e.g., OATP1B1, OATP1B3)
Preclinical studies have demonstrated that bosentan and its active metabolite, Ro 48-5033, are substrates of the human organic anion transporting polypeptides (OATP) OATP1B1 and OATP1B3. nih.gov In vitro studies using Chinese hamster ovary (CHO) cells expressing these transporters showed that bosentan uptake was efficiently inhibited by known OATP inhibitors like cyclosporin (B1163) A and rifampicin (B610482) at concentrations below their clinically effective plasma levels. nih.govwebspaceconfig.de This suggests that OATP1B1 and OATP1B3-mediated hepatic uptake is a significant pathway for bosentan entry into hepatocytes. nih.gov Inhibition of these uptake transporters may represent a mechanism for pharmacokinetic interactions observed with co-administered drugs that are also OATP substrates or inhibitors. nih.gov
Studies in sandwich-cultured human hepatocytes (SCHH) have also indicated that OATP inhibitors decrease the influx of bosentan, further supporting the role of OATPs in its hepatic uptake. cdnsciencepub.comresearchgate.net
Efflux Transporters (e.g., BSEP, MRP2, P-glycoprotein)
Bosentan has been shown to interact with hepatic efflux transporters, particularly the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), and P-glycoprotein. cdnsciencepub.comresearchgate.netresearchgate.netsemanticscholar.org
In vitro studies using membrane vesicles expressing human BSEP demonstrated that bosentan inhibits BSEP-mediated ATP-dependent uptake of taurocholic acid. researchgate.net The IC50 values for bosentan inhibition of BSEP have been reported in the micromolar range in various in vitro systems. researchgate.netresearchgate.netsemanticscholar.orgkuleuven.beplos.orgnih.gov For instance, IC50 values of 42.1 µM and 162.0 µM have been reported for bosentan and its metabolite desmethyl bosentan, respectively, in BSEP inhibition assays. semanticscholar.orgkuleuven.beplos.org Inhibition of BSEP can lead to the intracellular accumulation of bile salts. researchgate.netoup.com
While some studies initially suggested bosentan inhibition of MRP2, more recent data from in vitro studies with SCHH and membrane vesicles indicate weak or no relevant inhibitory effect of bosentan on MRP2-mediated transport at tested concentrations. cdnsciencepub.comresearchgate.netsemanticscholar.orgplos.org However, one study suggested that bosentan stimulated MRP2-mediated transport in rat systems. researchgate.net
Bosentan has also been identified as a substrate for P-glycoprotein efflux in preclinical models. cdnsciencepub.comresearchgate.netsemanticscholar.org
In Vitro Inhibition of Bile Acid Transporters
Preclinical research has specifically investigated the inhibitory effects of bosentan on bile acid transporters, which is relevant to understanding its potential to cause drug-induced liver injury. Bosentan has been shown to inhibit the sodium-dependent taurocholate cotransporter (NTCP), a key hepatic uptake transporter for bile acids, particularly at higher concentrations in in vitro models like SCHH. cdnsciencepub.comresearchgate.netresearchgate.netplos.org IC50 values for NTCP inhibition by bosentan have been reported around 35.6 µM. researchgate.netplos.orgnih.gov
Furthermore, bosentan's inhibition of BSEP, the primary efflux transporter for conjugated bile salts into bile, is a significant finding in preclinical studies. cdnsciencepub.comresearchgate.netresearchgate.netsemanticscholar.orgplos.orgoup.com This inhibition can impair bile salt excretion and contribute to their accumulation within hepatocytes. researchgate.netoup.com
The following table summarizes some reported IC50 values for bosentan's inhibition of hepatic transporters in preclinical in vitro studies:
| Transporter | IC50 (µM) | Reference |
| OATP1B1 | 5.0 | plos.orgnih.gov |
| OATP1B3 | 5.2 | plos.orgnih.gov |
| NTCP | 35.6 - 36 | researchgate.netplos.orgnih.gov |
| BSEP | 42.1 - 162.0 (Bosentan and desmethyl bosentan) | researchgate.netsemanticscholar.orgkuleuven.beplos.orgnih.gov |
| MRP2 | >75 - >100 (Weak or no inhibition) | semanticscholar.orgplos.org |
| P-glycoprotein | >100 (Weak or no inhibition) | semanticscholar.orgplos.org |
Note: IC50 values can vary depending on the specific experimental system and conditions used.
Cytochrome P450 Enzyme Induction and Inhibition
Bosentan is known to interact with the cytochrome P40 (CYP) enzyme system, primarily as an inducer of certain isoforms. This has significant implications for its own metabolism and the metabolism of co-administered drugs.
Inductive Effects on CYP2C9, CYP3A4, and CYP2C19
Preclinical and clinical data indicate that bosentan is an inducer of CYP2C9 and CYP3A4. europa.eumedsinfo.com.auresearchgate.netefda.gov.etmedsafe.govt.nzeuropa.euresearchgate.net In vitro data also suggest a potential for induction of CYP2C19. europa.eumedsinfo.com.auefda.gov.etmedsafe.govt.nz This induction leads to increased metabolism of substrates of these enzymes, potentially decreasing their plasma concentrations and altering their efficacy. europa.eumedsinfo.com.auefda.gov.etmedsafe.govt.nz
The auto-induction of its own metabolism by inducing CYP2C9 and CYP3A4 is a characteristic of bosentan, leading to a decrease in plasma concentrations upon multiple dosing compared to single-dose administration in preclinical and clinical studies. medsinfo.com.auresearchgate.net
Inhibitory Effects on CYP Isoenzymes
In contrast to its inductive effects, in vitro studies have demonstrated that bosentan has no relevant inhibitory effect on a range of tested CYP isoenzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, and 3A4. europa.eumedsinfo.com.aumedsafe.govt.nz Therefore, bosentan is not expected to increase the plasma concentrations of medicinal products primarily metabolized by these specific isoenzymes through direct inhibition. europa.eumedsinfo.com.aumedsafe.govt.nz
Genetic Polymorphisms Impacting Metabolism and Disposition
Bosentan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, notably CYP2C9 and CYP3A4. drugbank.comresearchgate.netnih.gov It is also a substrate for hepatic uptake transporters, specifically Organic Anion-Transporting Polypeptides (OATP) 1B1 and OATP1B3, encoded by the SLCO1B1 and SLCO1B3 genes, respectively. researchgate.netnih.gov Efflux transporters such as the Bile Salt Export Pump (BSEP), encoded by ABCB11, and Multidrug Resistance-Associated Protein 2 (MRP2), encoded by ABCC2, are also implicated in its disposition. researchgate.netnih.govresearchgate.net Genetic variations within the genes encoding these proteins can lead to altered enzyme activity or transporter function, potentially impacting bosentan plasma concentrations and contributing to variability in response and adverse effects. nih.govelsevier.es
CYP2C9 Polymorphisms (e.g., CYP2C92, CYP2C93) and Metabolic Efficiency
Genetic polymorphisms in the CYP2C9 gene are known to affect the metabolic efficiency of several drugs. nih.gov For bosentan, CYP2C9 is one of the major enzymes responsible for its metabolism, including the formation of the pharmacologically active metabolite Ro 48-5033. drugbank.comresearchgate.netnih.gov Studies have investigated the impact of common CYP2C9 variant alleles, such as CYP2C92 and CYP2C93, on bosentan metabolism.
In vitro studies have demonstrated that bosentan metabolism by the CYP2C92 and CYP2C93 variant enzymes is significantly reduced compared to the wild-type enzyme, CYP2C91. nih.govresearchgate.netescholarship.org The metabolic activity of CYP2C92 was found to be comparable to that of CYP2C9*3 in metabolizing bosentan. nih.govresearchgate.netescholarship.org
Research in patients has associated CYP2C92 with an increased risk of elevated liver aminotransferases, a marker of potential liver injury, in individuals treated with bosentan. nih.govelsevier.esresearchgate.netescholarship.orgnih.govnih.gov One study in Caucasian patients with pulmonary arterial hypertension (PAH) found that after adjusting for BMI, CYP2C92 was significantly associated with elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govresearchgate.netescholarship.orgnih.gov The odds ratio for experiencing bosentan-induced liver injury was reported to be 3.5 for carriers of the CYP2C92 and CYP2C93 alleles compared to carriers of the wild-type CYP2C9*1 allele in a study of PH patients. elsevier.esnih.govelsevier.es
The reduced metabolic capacity of CYP2C92 and CYP2C93 enzymes for bosentan in vitro provides a plausible mechanism for the observed association between these polymorphisms and increased bosentan exposure or reduced clearance in individuals carrying these variants. nih.govresearchgate.netescholarship.org This reduced metabolism can lead to higher systemic concentrations of bosentan, potentially contributing to an increased risk of dose-dependent adverse effects like liver enzyme elevation.
Data from research findings illustrating the reduced in vitro metabolic activity of CYP2C9 variants on bosentan are summarized below:
| CYP2C9 Variant | In Vitro Bosentan Metabolism (relative to CYP2C91) | Reference |
| CYP2C91 | 100% (Reference) | nih.govresearchgate.netescholarship.org |
| CYP2C92 | Significantly reduced, comparable to *3 | nih.govresearchgate.netescholarship.org |
| CYP2C93 | Significantly reduced, comparable to *2 | nih.govresearchgate.netescholarship.org |
Note: Specific quantitative data on the percentage reduction can vary between studies depending on experimental conditions.
Other Genetic Markers Potentially Influencing Preclinical Pharmacokinetics (e.g., ABCB11, ABCC2, SLCO1B1, SLCO1B3)
Beyond CYP2C9, other genes encoding drug transporters play a crucial role in the disposition of bosentan. Hepatic uptake via OATP1B1 and OATP1B3 is important for bosentan's entry into hepatocytes for metabolism and elimination. researchgate.netnih.gov Efflux transporters like BSEP (ABCB11) and MRP2 (ABCC2) are involved in the biliary excretion of bosentan and its metabolites, as well as bile acids. researchgate.netnih.govresearchgate.net Genetic polymorphisms in the genes encoding these transporters (ABCB11, ABCC2, SLCO1B1, SLCO1B3) have been investigated for their potential influence on bosentan pharmacokinetics and the risk of adverse effects, particularly liver injury. nih.govresearchgate.netelsevier.esresearchgate.netescholarship.orgresearchgate.netescholarship.orgepa.gov
Studies have explored the association between polymorphisms in these transporter genes and bosentan disposition. For instance, functional polymorphisms in ABCB11, ABCC2, SLCO1B1, and SLCO1B3 have been implicated in the pharmacokinetics of various drugs. tandfonline.com
Research specifically investigating the impact of genetic variants in these genes on bosentan's pharmacokinetics has yielded varying results. Some studies have included these genes in analyses seeking genetic markers associated with bosentan-induced liver injury. nih.govresearchgate.netelsevier.esresearchgate.netescholarship.orgresearchgate.netescholarship.orgepa.gov While CYP2C9*2 has shown a notable association with liver enzyme elevations, the evidence for a significant impact of individual polymorphisms in ABCB11, ABCC2, SLCO1B1, or SLCO1B3 on bosentan pharmacokinetics or liver injury risk has been less consistent across studies. elsevier.esnih.govelsevier.esresearchgate.net
For example, one study that tested twelve functional polymorphisms in ABCB11, ABCC2, CYP2C9, SLCO1B1, and SLCO1B3 in Caucasian PAH patients found that CYP2C9*2 was the only polymorphism significantly associated with ALT, AST, and drug-induced liver injury. nih.govresearchgate.netresearchgate.netescholarship.orgnih.govresearchgate.netescholarship.orgepa.gov Another study specifically investigated ABCB11 variants and found no association with bosentan-induced liver injury in their cohort. elsevier.esnih.govelsevier.es Similarly, a study in Japanese pediatric PAH patients found no significant effect of polymorphisms in CYP3A5, SLCO1B1, SLCO1B3, and SLCO2B1 on the disposition of bosentan. researchgate.netnih.gov
| Gene | Encoded Protein | Role in Bosentan Disposition | Potential Impact of Polymorphisms |
| ABCB11 | Bile Salt Export Pump (BSEP) | Involved in biliary excretion of bile salts; inhibited by bosentan. researchgate.netnih.govresearchgate.netelsevier.eselsevier.esresearchgate.netcdnsciencepub.com | Variants could affect BSEP function, potentially influencing bile salt accumulation and liver injury risk. elsevier.esnih.govelsevier.es |
| ABCC2 | MRP2 | Involved in biliary excretion of organic anions and metabolites. researchgate.netnih.govresearchgate.net | Variants could alter MRP2 function, affecting bosentan metabolite excretion. |
| SLCO1B1 | OATP1B1 | Hepatic uptake transporter for bosentan. researchgate.netnih.govtandfonline.com | Variants could affect hepatic uptake, influencing systemic exposure. researchgate.net |
| SLCO1B3 | OATP1B3 | Hepatic uptake transporter for bosentan. researchgate.netnih.govtandfonline.com | Variants could affect hepatic uptake, influencing systemic exposure. researchgate.net |
Synthetic Chemistry and Impurity Profiling
Historical and Current Synthetic Pathways for Bosentan (B193191) Sodium
The synthesis of Bosentan has evolved through different approaches since its initial report in 1994. nih.govbenthamdirect.com Early synthetic routes faced challenges related to yield and the formation of undesirable impurities. google.comgoogle.comgoogleapis.com
The first synthetic pathway described in US Patent 5,292,740 involved the condensation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185) with 4-(tert-butyl)benzenesulfonamide in dimethylsulfoxide (DMSO). google.com This was followed by a reaction with sodium ethylene (B1197577) glycolate (B3277807), prepared using sodium metal and ethylene glycol, to yield the sodium salt of Bosentan. google.com This initial process had drawbacks, including incomplete reactions, the formation of several impurities, and the use of hazardous sodium metal, making industrial scale-up challenging. google.com Purification often required column chromatography. google.com
An alternative approach, sometimes referred to as the second-generation synthesis, involved the condensation of the N-pyrimidinylsulfonamide monochloro derivative with tert-butyl ethylene glycol ether in the presence of NaOH in toluene (B28343). google.comgoogleapis.com This was followed by deprotection of the tert-butyl group using formic acid and subsequent hydrolysis of the formate (B1220265) derivative with aqueous sodium hydroxide (B78521) to yield Bosentan. google.comgoogleapis.com This method required additional protection and deprotection steps. googleapis.com
More recent processes have focused on improving yield, purity, and scalability, often exploring different bases, solvents, and reaction conditions, including one-pot synthesis strategies. nih.govgoogleapis.comquickcompany.inresearchgate.netresearchgate.net Variations include using potassium carbonate as a base and different solvent systems like toluene or anisole. google.com Some processes involve the preparation of Bosentan salts, such as the potassium or ammonium (B1175870) salt, as intermediates for purification. researchgate.netresearchgate.netgoogle.com
Condensation Reactions and Key Intermediates
Key steps in the synthesis of Bosentan typically involve condensation reactions to build the bipyrimidine core and attach the side chains. A common approach starts with a dichloropyrimidine intermediate reacting with a sulfonamide derivative. google.com This condensation forms a monochloro intermediate. google.comgoogle.com Subsequently, a nucleophilic substitution reaction is carried out between the monochloro intermediate and a protected or unprotected ethylene glycol derivative to introduce the hydroxyethoxy side chain, leading to the formation of Bosentan or a protected Bosentan intermediate. google.comgoogleapis.comgoogle.com
Key intermediates in these pathways include 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-(tert-butyl)benzenesulfonamide, which are coupled to form the N-pyrimidinylsulfonamide monochloro derivative. google.comgoogle.com Another important intermediate is the protected Bosentan, such as the tert-butyl ether derivative, which is then deprotected in a subsequent step. google.comgoogleapis.com
Strategies for High Purity and Yield Optimization
Achieving high purity and optimizing the yield of Bosentan sodium are major objectives in synthetic process development. nih.govbenthamdirect.com Strategies employed include careful selection of reaction conditions, such as temperature, reaction time, and the amount and type of base used. google.comquickcompany.ingoogle.com
Different bases, including sodium hydroxide, potassium carbonate, and organic bases like DBU and DBN, have been investigated to improve reaction efficiency and reduce impurity formation. google.comgoogleapis.comquickcompany.in The choice of solvent also plays a crucial role, with solvents like toluene, anisole, and acetonitrile (B52724) being explored. google.comgoogle.com
Purification techniques are essential to remove process-related impurities and achieve pharmaceutical-grade Bosentan. These techniques often involve crystallization steps using various solvent mixtures, such as methanol (B129727)/ethyl acetate (B1210297), methyl alcohol/isopropyl acetate, or ethyl alcohol/water. google.comgoogle.com Some processes utilize the formation and crystallization of Bosentan salts (e.g., potassium or ammonium salts) to facilitate purification and remove impurities. researchgate.netresearchgate.netgoogle.com Optimization of crystallization parameters, such as temperature and stirring time, is critical for obtaining high purity and good yield of the final product. google.comgoogle.com
Yield optimization is often linked to minimizing side reactions that lead to impurity formation. googleapis.com For instance, controlling the amount of base and glycol used in the reaction can reduce the formation of dimer impurities. google.com
Identification and Characterization of Process-Related Impurities
During the synthesis of Bosentan, several process-related impurities can form, impacting the quality of the final API. jocpr.comgoogle.comdaicelpharmastandards.com Regulatory guidelines emphasize the need to identify, characterize, and control these impurities within acceptable limits. jocpr.comgoogle.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used for the identification and characterization of these impurities. jocpr.comresearchgate.netscispace.com
Common process-related impurities associated with Bosentan synthesis include dimer impurities, pyrimidinone impurities, and N-alkylated impurities. researchgate.netresearchgate.netacs.org
Dimer Impurities
Dimer impurities are a significant class of by-products formed during Bosentan synthesis, particularly in processes involving the reaction of the pyrimidine (B1678525) intermediate with ethylene glycol in the presence of a strong base like sodium hydroxide. jocpr.comgoogleapis.comgoogle.comgoogle.com The dimer impurity is formed by the coupling of two molecules of the pyrimidine monohalide derivative with one molecule of ethylene glycol. googleapis.comgoogle.comgoogle.com
One specific dimer impurity is N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide). jocpr.comdaicelpharmastandards.com The formation of this dimer is influenced by factors such as the excess of glycol and the base used in the reaction. google.com Reducing the amount of metallic sodium or using weaker bases can help minimize dimer formation. google.comgoogleapis.com Purification steps, including crystallization and the formation of ammonium salts, are employed to reduce the levels of dimer impurities in the final product. researchgate.net
Pyrimidinone Impurities
Pyrimidinone impurities are another type of process-related impurity observed in Bosentan synthesis. researchgate.netresearchgate.netresearchgate.netacs.org These impurities can arise from side reactions during the synthesis. One example is a 6-hydroxy impurity, also referred to as a pyrimidinone impurity. google.comresearchgate.net
Strategies to minimize pyrimidinone impurities often involve optimizing reaction conditions and employing specific purification methods. researchgate.netresearchgate.netacs.org Some improved synthetic processes aim to eliminate the formation of pyrimidinone impurities entirely through technical innovations. researchgate.netacs.org
N-Alkylated Impurities
N-alkylated impurities can also be formed during the synthesis of Bosentan. researchgate.netresearchgate.netacs.orggoogle.com These impurities typically result from alkylation occurring on a nitrogen atom within the Bosentan structure or its intermediates.
Specific synthetic routes and purification techniques are developed to control the levels of N-alkylated impurities. researchgate.netacs.orggoogle.com For instance, slurrying Bosentan in a suitable alcoholic solvent has been reported as a method to reduce the amount of N-alkylated impurity. google.com Novel synthetic methodologies have also been developed with the aim of eliminating the formation of N-alkylated impurities. researchgate.netacs.org
Development of Novel Synthetic Methodologies for Impurity Control
Novel synthetic methodologies for bosentan have focused on improving yield, purity, and scalability while minimizing the formation of specific process-related impurities. One known impurity in bosentan monohydrate is a dimer impurity, N,N'-(ethane-1,2diyl{oxy[5-(2-methoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulphonamide), which can form during synthesis, particularly in the final step depending on the base used. jocpr.comresearchgate.net Another critical impurity is the 6-hydroxy impurity. acs.org
An improved process involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4-yl)benzenesulfonamide with ethylene glycol. google.comacs.org Novel methods have been developed to specifically address the formation of critical impurities like the pyrimidinone, dimer, and N-alkylated impurities. acs.org One such method involves a one-pot process reacting 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine with 4-tert-butylbenzenesulfonamide (B193189) and ethylene glycol in acetonitrile in the presence of potassium carbonate. acs.org This process also incorporates a novel purification method involving the preparation of bosentan ammonium salt using ammonium hydroxide to remove dimer and 6-hydroxy impurities. acs.org This purification method has been shown to achieve bosentan monohydrate with high HPLC purity. acs.org
Another approach to controlling impurities involves the careful selection and control of starting materials, such as limiting the amount of diethylene glycol in ethylene glycol to minimize the formation of a related impurity. The order and method of adding reagents, such as the addition of base in lots, have also been found to control the formation of undesirable impurities. google.com
Different synthetic pathways can lead to different impurity profiles. An earlier method involving the reaction of dichloro pyrimidine with sulfonamide in dimethylsulfoxide (DMSO) was associated with incomplete reactions and the formation of several impurities, making isolation difficult without chromatography. google.com Subsequent reaction with sodium ethylene glycolate prepared using sodium metal was also noted to yield product requiring multiple crystallizations for purification and impurity control. google.comgoogle.com Novel processes aim to avoid such issues and reduce the need for extensive purification steps. google.comacs.org
Spectroscopic Characterization of Synthesized Compounds and Impurities (e.g., 1H-NMR, 13C-NMR, IR, Mass Spectroscopy)
Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are indispensable tools for the characterization of synthesized this compound, bosentan, and their related impurities. jocpr.comdaicelpharmastandards.comresearchgate.netgoogle.comresearchgate.netoutsourcedpharma.com These techniques are used to confirm the chemical structure of the desired product and to identify and characterize the structures of impurities, whether they are process-related or degradation products. jocpr.comdaicelpharmastandards.comcolab.wsresearchgate.netresearchgate.netoutsourcedpharma.com
Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, IR, and Mass spectral data, are obtained for synthesized impurities to enable their identification and quantification in bosentan samples. daicelpharmastandards.comresearchgate.netresearchgate.net For example, the dimer impurity has been synthesized and characterized using these methods. jocpr.comresearchgate.net Similarly, forced degradation studies of bosentan have been conducted, and the resulting degradation products have been isolated and characterized using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy techniques. colab.wsresearchgate.net
Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are often coupled with UV and Mass Spectrometry detectors to detect and quantify impurities in bosentan batches. daicelpharmastandards.comcolab.wsdergipark.org.trresearchgate.net Spectroscopic data provides the crucial structural information needed to identify the compounds separated by chromatography. daicelpharmastandards.comresearchgate.netoutsourcedpharma.com Certificates of Analysis (CoA) for bosentan impurity standards typically include comprehensive characterization data from techniques like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. daicelpharmastandards.com
For instance, the ammonium salt of Bosentan, an intermediate or purified form, has been characterized by IR and ¹H NMR spectroscopy, with specific characteristic peaks reported. google.com Elemental analysis data also complements the spectroscopic characterization by providing empirical formula information. google.com
The combination of chromatographic separation and spectroscopic identification is vital for developing stability-indicating methods capable of monitoring impurities in bosentan and its formulations. colab.wsresearchgate.netdergipark.org.tr
Spectroscopic Data Examples (Illustrative based on search results):
While specific peak assignments for this compound were not explicitly detailed in the search results, data for Bosentan and its ammonium salt were available.
| Technique | Compound/Impurity | Characteristic Data Highlights | Source |
| IR Spectroscopy | Bosentan Ammonium Salt | Peaks at 580, 1136, 1251, 1558, 2965, 3277 cm⁻¹. | google.com |
| ¹H-NMR (DMSO) | Bosentan Ammonium Salt | Characteristic peaks including doublets at δ 8.97-8.98 and 7.97-7.99, triplets at 7.55-7.58, 6.86-6.90, and 6.70-6.74, and a singlet at 1.23 (9H). | google.com |
| Mass Spectrometry | Dimer Impurity | Used for characterization. | jocpr.comresearchgate.net |
| Mass Spectrometry | Forced Degradation Products | Used for elucidation of structures, including high-resolution MS. | colab.wsresearchgate.net |
| FT-IR | Process/Degradation Impurities | Used for spectral characterization. | researchgate.net |
Analytical Method Development and Validation
Quantitative Analytical Methods for Bosentan (B193191) Sodium and its Metabolites
Quantitative analytical methods are essential for the accurate determination of Bosentan sodium and its metabolites in various matrices, including pharmaceutical formulations and biological samples. Several techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry being prominent among them.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation and quantification of Bosentan due to its high resolving power, precision, and reproducibility. Various RP-HPLC methods have been developed and validated for the analysis of Bosentan in different sample types. scirp.orgdergipark.org.trscielo.brthaiscience.inforesearchgate.netsphinxsai.comresearchgate.netresearchgate.net These methods often involve reversed-phase columns and optimized mobile phases to achieve effective separation. scirp.orgdergipark.org.trscielo.brthaiscience.inforesearchgate.netsphinxsai.comresearchgate.netresearchgate.net
Several studies have reported the development and validation of RP-HPLC methods for Bosentan in tablet formulations and bulk drug. scirp.orgdergipark.org.trthaiscience.inforesearchgate.netsphinxsai.comresearchgate.net These methods have been validated according to guidelines such as those from the International Conference on Harmonisation (ICH) and the FDA, demonstrating acceptable levels of accuracy, precision, linearity, selectivity, robustness, and ruggedness. scirp.orgdergipark.org.trthaiscience.inforesearchgate.net
HPLC methods have also been developed for the determination of Bosentan in biological matrices like human plasma and urine, often coupled with sample preparation techniques such as liquid-liquid microextraction (DLLME) or ultrasonic assisted liquid-liquid microextraction (USAEME) to enhance sensitivity. scielo.brnih.govresearchgate.net
The metabolism of Bosentan primarily occurs in the liver, mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4, yielding three main metabolites: Ro 48-5033 (hydroxylated metabolite), Ro 47-8634 (demethylated metabolite), and Ro 64-1056 (hydroxylated and demethylated metabolite). nih.govnih.govinnovationinfo.orgresearchgate.net Ro 48-5033 is pharmacologically active and contributes to the total activity of the parent compound. nih.govnih.gov Analytical methods, including HPLC, are used to identify and quantify these metabolites in biological samples. nih.govnih.gov
The development of RP-HPLC methods for Bosentan involves optimizing various chromatographic parameters to achieve optimal separation and detection. This includes selecting the appropriate stationary phase (column), mobile phase composition, flow rate, temperature, and detection wavelength. dergipark.org.trthaiscience.infowisdomlib.org
Research has detailed the optimization process, experimenting with different mobile phase compositions, flow rates, and column specifications. wisdomlib.org For instance, one study utilized a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) with a C18 column for the analysis of Bosentan in tablets. scirp.org Another method employed a mobile phase of methanol (B129727), acetonitrile, and water (20:50:30 v/v/v) with a C18 column, detected at 272 nm. dergipark.org.tr A method for dissolution studies of Bosentan used a mobile phase of triethylamine (B128534) buffer (pH 2.5) and acetonitrile (50:50 v/v) with a C8 column, detected at 266 nm. thaiscience.inforesearchgate.net For analysis in human plasma and urine, an isocratic method with acetonitrile and ammonium acetate buffer pH 3.5 (70:30 v/v) on a C18 column was developed, with detection at 270 nm. scielo.br
Optimization aims to achieve good peak shape, adequate resolution between Bosentan and potential impurities or metabolites, and a reasonable run time. dergipark.org.trthaiscience.infowisdomlib.org
The selection of column chemistry is crucial in RP-HPLC for achieving effective separation of Bosentan and related substances. C18 columns are commonly used due to their reversed-phase nature, which is suitable for the analysis of relatively nonpolar compounds like Bosentan. scirp.orgdergipark.org.trscielo.brresearchgate.net C8 columns have also been employed in some methods. thaiscience.inforesearchgate.netresearchgate.netscispace.com
Mobile phase optimization involves finding the right combination and ratio of solvents, along with adjusting parameters like pH and buffer concentration, to control the retention and selectivity of the analytes. dergipark.org.trscielo.brthaiscience.inforesearchgate.netwisdomlib.org Common mobile phase components include acetonitrile, methanol, water, and various buffers such as ammonium acetate buffer, phosphate (B84403) buffer, and triethylamine buffer. scirp.orgdergipark.org.trscielo.brthaiscience.inforesearchgate.netsphinxsai.comresearchgate.netwisdomlib.org The pH of the buffer plays a significant role in the ionization state of Bosentan and its metabolites, affecting their interaction with the stationary phase. scielo.brthaiscience.inforesearchgate.netscispace.com
Studies have shown that varying the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer is critical for achieving optimal separation. dergipark.org.trthaiscience.inforesearchgate.netwisdomlib.org For example, in one method, a mobile phase ratio of triethylamine buffer (pH 2.5) and acetonitrile at 50:50 v/v provided a sharp peak for Bosentan. thaiscience.inforesearchgate.net Another method found excellent separation and peak shape with a mobile phase of methanol, acetonitrile, and water (20:50:30, v/v/v). dergipark.org.tr
While some RP-HPLC methods for Bosentan utilize isocratic elution (constant mobile phase composition), gradient elution, where the mobile phase composition changes over time, is often employed, particularly for separating Bosentan from its impurities or metabolites that have different polarities. nih.govscispace.comgoogle.com
Gradient elution strategies involve a programmed change in the ratio of the mobile phase components, typically increasing the concentration of the organic solvent over the run time. This allows for the separation of compounds with a wide range of retention characteristics in a single analysis. nih.govscispace.comgoogle.com
One study describing a stability-indicating HPLC method for related substances of Bosentan utilized a gradient program with Mobile Phase A (buffer containing octane-1-sulfonic acid sodium salt and triethylamine, pH adjusted to 2.5) and Mobile Phase B (methanol). scispace.com Different gradient programs were tested and optimized to achieve proper resolution between Bosentan and its impurities. scispace.com Another method for separating Bosentan and its metabolites used a gradient with Mobile Phase A (50 mM ammonium formate (B1220265) adjusted to pH 4.0) and Mobile Phase B (acetonitrile), with changes in the percentage of Mobile Phase B over a 70-minute run time. nih.gov
Column Chemistry Selection and Mobile Phase Optimization
UV-Spectrophotometric Methods
UV-Spectrophotometry is another analytical technique used for the quantitative determination of Bosentan, particularly in pharmaceutical formulations and spiked biological samples. dergipark.org.trsphinxsai.comnih.govresearchgate.netinnovationinfo.orgresearchgate.netinnovationinfo.orgkab.ac.ugwjpsonline.com This method relies on the principle of measuring the absorption of UV light by the analyte at a specific wavelength. innovationinfo.org
UV-spectrophotometric methods are often simpler and faster than HPLC, making them suitable for routine quality control analysis. innovationinfo.org However, they may be less sensitive or selective compared to chromatographic methods, especially when analyzing complex matrices or samples with low concentrations of the analyte. scielo.brnih.gov
Studies have reported the development and validation of UV-spectrophotometric methods for Bosentan using different solvents and wavelengths of maximum absorbance (λmax). nih.govresearchgate.netinnovationinfo.orgresearchgate.netinnovationinfo.orgkab.ac.ugwjpsonline.com For example, a method for analyzing Bosentan in API and pharmaceutical dosage forms used 0.1N sodium hydroxide (B78521) as a solvent and measured absorbance at 261 nm. innovationinfo.orginnovationinfo.org Another method reported a λmax at 273 nm in a methanol and octane (B31449) 1-sulfonic acid solvent mixture. researchgate.netkab.ac.ug UV-Vis spectroscopy at 270 nm has also been used in conjunction with microextraction procedures for the determination of Bosentan in biological samples. nih.govresearchgate.net
UV-spectrophotometric methods have been validated for parameters such as linearity, accuracy, and precision, according to guidelines like ICH. innovationinfo.orginnovationinfo.orgwjpsonline.com Linearity ranges have been established for the quantitative analysis of Bosentan using these methods. innovationinfo.orginnovationinfo.orgwjpsonline.com
Based on the provided search results, there is no explicit mention or detailed description of derivatization techniques being specifically applied for the UV-spectrophotometric analysis of Bosentan or its metabolites. The reported UV-spectrophotometric methods primarily involve dissolving the sample in a suitable solvent and measuring the absorbance directly. nih.govresearchgate.netinnovationinfo.orgresearchgate.netinnovationinfo.orgkab.ac.ugwjpsonline.com
While derivatization can sometimes be used in spectrophotometry to enhance detectability or selectivity, the available information does not indicate that it is a standard practice for the quantitative analysis of Bosentan using UV methods.
Stability-Indicating Method Development for Drug Substance and Formulations
The development of stability-indicating methods for this compound is critical to monitor the drug's stability over time and under various environmental conditions. These methods must be capable of separating and quantifying the active pharmaceutical ingredient from its degradation products, process impurities, and excipients present in formulations. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, with various RP-HPLC methods reported for the analysis of Bosentan in bulk drug and pharmaceutical formulations dergipark.org.trsphinxsai.comresearchgate.netrjptonline.orgrjptonline.orgindexcopernicus.comnih.govresearchgate.net.
Method development involves optimizing chromatographic parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., combinations of buffers like ammonium acetate or phosphate buffer with organic solvents like acetonitrile or methanol), flow rate, column temperature, and detection wavelength (commonly in the UV range, such as 220 nm, 265 nm, or 272 nm) dergipark.org.trsphinxsai.comresearchgate.netrjptonline.orgindexcopernicus.comscispace.comscirp.orgthaiscience.inforesearchgate.netresearchgate.net. The goal is to achieve adequate separation and resolution between the Bosentan peak and any potential impurities or degradation products scispace.comgoogle.comscirp.org.
Forced Degradation Studies
Forced degradation studies are an integral part of developing stability-indicating methods. These studies involve subjecting the drug substance and formulations to various stress conditions to accelerate degradation and generate degradation products that might be observed under normal storage conditions dergipark.org.trsphinxsai.comresearchgate.netrjptonline.orgindexcopernicus.comnih.govresearchgate.netcolab.wsresearchgate.net. Common stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments dergipark.org.trsphinxsai.comrjptonline.orgnih.govresearchgate.netcolab.ws.
Studies have shown that Bosentan can be unstable under certain stress conditions. For instance, some research indicates moderate stability in acidic and basic environments (e.1 M HCl and 0.1 M NaOH) but instability in an oxidative environment (3% H2O2 solution) dergipark.org.trresearchgate.net. Another study found the drug unstable in acid, alkali, and oxidative media, but stable to hydrolysis in water, dry heat, and photolysis nih.govresearchgate.net. Conversely, other research suggests considerable degradation under acid hydrolysis and oxidative hydrolysis, while being relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions colab.ws. These studies help in understanding the degradation pathways of Bosentan and in ensuring that the developed analytical method can detect and quantify the resulting degradation products.
Separation and Quantification of Degradation Products
A key requirement of a stability-indicating method is its ability to effectively separate the active compound from its degradation products nih.govresearchgate.netcolab.wsscispace.comgoogle.com. Various chromatographic methods, primarily RP-HPLC, have been developed to achieve this separation. Different mobile phase compositions and gradient elution programs are employed to ensure adequate resolution of Bosentan and its related substances and degradation products nih.govscispace.comgoogle.com.
Studies have identified and characterized several degradation products of Bosentan formed under stress conditions nih.govresearchgate.netcolab.wsscispace.com. For example, one study reported the formation of six degradation products under various forced degradation conditions, which were resolved using a gradient elution on a C-18 column nih.govresearchgate.net. The structures of these degradation products were characterized using techniques like ESI-MSn and LC-ESI-MS nih.govresearchgate.net. Another study isolated four degradation products (DP1, DP2, DP3, and DP4) formed under acidic, basic, and oxidative conditions and used LC-MS/MS for their separation colab.ws. The ability of the method to separate these degradation products from the main peak is a demonstration of its stability-indicating power.
Method Validation According to ICH Guidelines
Analytical methods developed for pharmaceutical analysis must be validated to demonstrate that they are suitable for their intended purpose. This validation is typically performed according to ICH guidelines, particularly ICH Q2(R1) dergipark.org.trsphinxsai.comresearchgate.netrjptonline.orgindexcopernicus.comscispace.comgoogle.comscirp.orgijcrt.orgwjpsonline.cominnovationinfo.orgthaiscience.inforesearchgate.netscielo.brresearchgate.net. Key validation parameters include specificity, linearity, range, accuracy, and precision.
Specificity and Selectivity
Specificity and selectivity are crucial validation parameters that ensure the method can accurately measure the analyte of interest without interference from other components in the sample, such as impurities, degradation products, or excipients dergipark.org.trresearchgate.netindexcopernicus.comscispace.comscirp.orgwjpsonline.comthaiscience.inforesearchgate.netscielo.brresearchgate.net. Specificity is demonstrated by analyzing blank samples, placebo samples (containing excipients but no API), and samples subjected to forced degradation. The absence of significant peaks at the retention time of Bosentan in blank and placebo samples, and the ability to separate degradation products from the main peak in stressed samples, confirm the method's specificity and selectivity scispace.comscirp.orgthaiscience.infoscielo.br.
Linearity and Range
Linearity establishes the proportional relationship between the analyte concentration and the method's response (e.g., peak area) over a defined range dergipark.org.trresearchgate.netrjptonline.orgindexcopernicus.comscirp.orgijcrt.orgwjpsonline.cominnovationinfo.orgthaiscience.infoscielo.brresearchgate.net. The linearity is typically evaluated by preparing a series of standard solutions at different concentrations within the specified range and plotting the response versus concentration. The data is then subjected to linear regression analysis, and the correlation coefficient (R or R²) is determined. A correlation coefficient close to 1 (typically > 0.999 or > 0.99) indicates good linearity dergipark.org.trresearchgate.netrjptonline.orgindexcopernicus.comscirp.orgijcrt.orgwjpsonline.comthaiscience.inforesearchgate.net. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision ijcrt.orginnovationinfo.org. Reported linear ranges for Bosentan analysis using HPLC and spectrophotometric methods vary depending on the specific method developed dergipark.org.trrjptonline.orgindexcopernicus.comscirp.orgwjpsonline.cominnovationinfo.orgthaiscience.inforesearchgate.net.
Data Table: Examples of Linearity Ranges for Bosentan Analytical Methods
| Method Type | Concentration Range (µg/mL) | Correlation Coefficient (R or R²) | Source |
|---|---|---|---|
| RP-HPLC | 0.25 - 20 | > 0.9997 | dergipark.org.trresearchgate.net |
| RP-HPLC | 5 - 70 ng/mL | 0.999 | scirp.org |
| RP-UFLC | 0.1 - 100 | 0.9998 | rjptonline.org |
| UV-Spectrophotometry | 3 - 30 | 0.9914 - 0.9967 | wjpsonline.com |
| UV-Spectrophotometry | 4 - 20 | Not specified (R² determined) | innovationinfo.org |
| RP-HPLC | 50 - 150 | Not specified | sphinxsai.com |
| RP-HPLC | 35 - 210 | 0.9999 | thaiscience.info |
| RP-HPLC | 5 - 150 | 0.9999 | researchgate.net |
Accuracy and Precision
Accuracy and precision are measures of the closeness of test results to the true value and the agreement among a series of measurements, respectively dergipark.org.trsphinxsai.comresearchgate.netindexcopernicus.comscispace.comscirp.orgijcrt.orgwjpsonline.cominnovationinfo.orgthaiscience.inforesearchgate.netscielo.brresearchgate.net. Accuracy is commonly assessed by performing recovery studies, where known amounts of the analyte are added to a placebo or sample matrix, and the percentage recovery is calculated dergipark.org.trindexcopernicus.comscispace.comscirp.orgijcrt.orgwjpsonline.cominnovationinfo.orgthaiscience.inforesearchgate.net. Acceptable recovery rates are typically within a defined range (e.g., 98-102% or 90-110% depending on the level) indexcopernicus.comscispace.com.
Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision or precision between different analysts or instruments) dergipark.org.trsphinxsai.comresearchgate.netindexcopernicus.comscirp.orgijcrt.orgwjpsonline.cominnovationinfo.orgthaiscience.inforesearchgate.netscielo.brresearchgate.net. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of replicate measurements dergipark.org.trijcrt.orgwjpsonline.comscielo.br. Low RSD values (typically less than 2% or 3%) indicate good precision dergipark.org.trresearchgate.netindexcopernicus.comscirp.orgwjpsonline.comthaiscience.infoscielo.br. Validation studies for Bosentan analytical methods consistently report acceptable accuracy and precision values within the established limits dergipark.org.trsphinxsai.comresearchgate.netindexcopernicus.comscirp.orgwjpsonline.comthaiscience.infoscielo.brresearchgate.net.
Data Table: Examples of Accuracy and Precision Results for Bosentan Analytical Methods
| Method Type | Accuracy (Recovery %) | Precision (RSD %) | Source |
|---|---|---|---|
| RP-HPLC | < 2.7 | < 3.0 | dergipark.org.trresearchgate.net |
| RP-HPLC | 98.6 | < 1.0 (CV) | scirp.org |
| RP-HPLC | ~100 | Within acceptable limits | ijcrt.org |
| HPLC (Related Substances) | 80-120 (LOQ), 90-110 (50-150%) | Not specified (System precision carried out) | scispace.com |
| RP-HPLC | Within acceptable range | Within acceptable range | sphinxsai.com |
| UV-Spectrophotometry | > 95 | < 2 | wjpsonline.com |
| UV-Spectrophotometry | Verified by recovery studies | < 2 | innovationinfo.org |
| RP-HPLC (Bioanalytical) | 2.3-14.2 (RE%) | Intra-day < 5.7, Inter-day < 3.9 | scielo.br |
| RP-HPLC | 98-102 | < 2.0 | indexcopernicus.com |
| RP-HPLC | 99.98 | < 2 | thaiscience.info |
| RP-HPLC | Verified by recovery studies | Verified by intra-day and inter-day assay | researchgate.net |
| RP-HPLC | Verified statistically | Verified statistically | researchgate.net |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits are typically determined based on the signal-to-noise ratio or through calculations based on the standard deviation of the response and the slope of the calibration curve. researchgate.netdergipark.org.tr
For Bosentan, various analytical methods, particularly RP-HPLC, have been developed and validated, with reported LOD and LOQ values varying depending on the specific chromatographic conditions and detection methods employed. One RP-HPLC method reported LOD and LOQ values of 207.5537 µg/ml and 628.9505 µg/ml, respectively, for the dissolution study of Bosentan in bulk and pharmaceutical dosage forms. thaiscience.info Another stability-indicating RP-HPLC method for Bosentan in bulk and tablet dosage form reported an LOD of 2.08 mcg and an LOQ of 6.30 mcg. sphinxsai.com A separate HPLC technique for measuring Bosentan in pharmaceutical formulations determined LOD and LOQ values of 0.1 µg/mL and 0.25 µg/mL, respectively. dergipark.org.tr UV-spectrophotometric methods have also been developed, with satisfactory results obtained for LOD and LOQ validation parameters. innovationinfo.org
Robustness and Ruggedness
Robustness and ruggedness are measures of an analytical method's reliability under varying conditions. Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org Ruggedness evaluates the reproducibility of results when the method is performed under different environmental conditions, such as by different analysts, using different instruments, or on different days. scirp.org
Several validated RP-HPLC methods for Bosentan have demonstrated robustness and ruggedness according to ICH guidelines. Robustness testing often involves introducing small changes to parameters like mobile phase composition, flow rate, column temperature, and detection wavelength. scirp.orgscispace.comindexcopernicus.com For instance, the robustness of one method was investigated by analyzing samples with small changes in chromatographic parameters, and the ruggedness was shown by analyzing samples by different analysts in the same laboratory. scirp.orgresearchgate.net Another study examined robustness by deliberately changing column temperature (± 5°C), wavelength (±2nm), column (same make, different lot no.), flow rate (± 0.2 ml/min), pH of buffer, and buffer concentration. scispace.com The results from these studies indicated that the methods remained unaffected by these variations, confirming their robustness. scirp.org Similarly, ruggedness has been confirmed by consistent results obtained across different analysts or days. scirp.org
Analytical Techniques for Residual Solvents (e.g., GC Method)
Residual solvents are volatile organic chemicals used or produced during the manufacturing of drug substances or excipients that are not completely removed by practical manufacturing techniques. Analyzing residual solvents is crucial to ensure pharmaceuticals are free from toxicologically significant levels of these compounds. shimadzu.com Gas Chromatography (GC) is a primary technique for the analysis of residual solvents, often coupled with sample introduction techniques like headspace analysis or direct injection. nih.gov
For Bosentan, GC methods have been developed and validated for the quantitative determination of residual solvents. These methods are designed to identify and quantify volatile organic compounds that may be present as impurities. Specific residual solvents like acetic acid, dimethyl sulfoxide (B87167) (DMSO), and ethylene (B1197577) glycol have been analyzed in Bosentan using GC methods. researchgate.net Headspace gas chromatography (HS-GC) is a common approach for residual solvent analysis researchgate.net, although direct injection GC may be preferred for less volatile solvents like DMSO to ensure complete vaporization and transfer to the column nih.gov. Method validation for residual solvent analysis by GC includes evaluating parameters such as specificity, linearity, precision, accuracy, LOD, LOQ, and robustness as per ICH guidelines. longdom.org
Advanced Drug Delivery Systems Research
Strategies for Enhancing Aqueous Dissolution and Bioavailability
Enhancing the aqueous dissolution and bioavailability of bosentan (B193191) sodium is crucial for improving its therapeutic efficacy. Several approaches have been explored, including the development of nanosuspensions, solid lipid nanoparticles (SLN), and microsphere/microcapsule formulations.
Nanosuspension Development
Nanosuspensions, which are colloidal dispersions of drug particles in the nanometer range, have emerged as a promising strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like bosentan nih.govresearchgate.netpharmascholars.com. By reducing particle size, the effective surface area exposed to the dissolution medium is significantly increased, leading to a faster dissolution rate and potentially improved absorption nih.govresearchgate.net.
Media milling is a top-down particle size reduction technique commonly employed in the preparation of nanosuspensions researchgate.netresearchgate.net. This method involves using milling beads (such as zirconium oxide beads) to reduce the size of drug particles through impaction and attrition researchgate.netresearchgate.net. Studies on bosentan monohydrate nanosuspensions prepared by media milling have shown that this technique is effective in reducing particle size, with reported sizes in the nanometer range (e.g., 281.21 nm) researchgate.net. The process parameters, such as stirring speed and the concentration of stabilizers, significantly influence the final particle size researchgate.net.
Optimizing the process and formulation variables is critical for achieving stable nanosuspensions with desired characteristics. Experimental design methodologies, such as factorial design, are valuable tools for systematically investigating the effects of multiple variables and their interactions nih.govresearchgate.netdovepress.comeijppr.com.
For bosentan nanosuspensions, factorial design has been utilized to optimize parameters like stabilizer type and concentration, drug content, stirring speed, and milling time nih.govresearchgate.netresearchgate.netresearchgate.net. For instance, a D-optimal design was used to optimize bosentan nanosuspensions prepared by the antisolvent precipitation method, investigating the effects of stabilizer type and content, and drug content on particle size, polydispersity index (PDI), and yield nih.govresearchgate.net. Another study employing a 3² factorial design for bosentan monohydrate nanosuspensions prepared by media milling focused on optimizing stirring speed and stabilizer concentration (Poloxamer 407) to achieve desired particle size and saturation solubility researchgate.netresearchgate.net.
Data from optimization studies highlight the impact of these variables on nanosuspension quality.
| Factor | Levels/Types | Effect on Particle Size | Effect on Dissolution Rate | Reference |
| Stabilizer Type | HPβCD, Span 85, Tween 80, etc. | Significant | Significant | nih.govresearchgate.net |
| Stabilizer Concentration | Varying percentages | Significant | Significant | researchgate.netdovepress.com |
| Drug Content | Varying amounts | Significant | Not explicitly stated | nih.govresearchgate.net |
| Stirring Speed (Milling) | Varying rpm | Significant | Not explicitly stated | researchgate.netresearchgate.net |
| Milling Time | Varying duration | Not explicitly stated | Not explicitly stated | researchgate.netresearchgate.net |
Optimization studies using factorial design have successfully identified formulations with desirable characteristics, such as small particle size, low PDI, and high yield nih.govresearchgate.net.
In vitro dissolution studies are essential for evaluating the performance of nanosuspensions in enhancing the dissolution rate of bosentan. These studies typically compare the dissolution profile of the nanosuspension formulation to that of the coarse or unprocessed drug.
Studies have consistently shown that bosentan nanosuspensions exhibit significantly increased in vitro dissolution rates compared to the unprocessed drug nih.govresearchgate.netresearchgate.net. For example, one study reported that an optimized bosentan nanosuspension formulation achieved complete drug dissolution within 20 minutes, whereas the maximum amount of dissolved coarse bosentan was only 10% after the same period nih.govresearchgate.net. The increased dissolution rate is attributed to the reduced particle size and the resulting increase in surface area and dissolution pressure nih.gov. The solubility of bosentan in optimized nanosuspensions has been reported to be several times higher than that of the coarse drug nih.govresearchgate.net.
| Formulation Type | Maximum Dissolved Drug (after 20 min) | Solubility (after 24 h, pH 7.4 phosphate (B84403) buffer) | Reference |
| Coarse Bosentan | 10% | 1 mg/100 ml | nih.govresearchgate.net |
| Optimized Nanosuspension | 100% | 6.9 mg/100 ml | nih.govresearchgate.net |
These findings demonstrate the potential of nanosuspension technology to significantly improve the in vitro dissolution characteristics of bosentan sodium.
Optimization of Process and Formulation Variables (e.g., factorial design)
Solid Lipid Nanoparticles (SLN) for Enhanced Delivery
Solid Lipid Nanoparticles (SLN) are colloidal carriers composed of a solid lipid matrix at room and body temperature, offering potential for enhanced drug delivery of poorly soluble compounds indexcopernicus.comnih.govnih.gov. SLNs can incorporate lipophilic or hydrophilic drugs and have been explored for improving the solubility and bioavailability of such drugs indexcopernicus.com.
Research on bosentan-loaded SLNs aims to leverage their ability to encapsulate the drug within a lipid matrix, potentially improving its solubility, dissolution rate, and ultimately, its oral bioavailability afjbs.com. Studies have investigated the preparation of bosentan-loaded SLNs using techniques such as the emulsification solvent evaporation method afjbs.com. Optimization of SLN formulations involves selecting appropriate lipids, surfactants, and co-surfactants to achieve desired particle size, polydispersity index, zeta potential, and entrapment efficiency afjbs.com.
Evaluation of bosentan-loaded SLNs includes assessing their physical stability, particle size, zeta potential, and in vitro drug release profiles afjbs.com. While specific detailed research findings on bosentan-loaded SLNs regarding dissolution rates were not extensively detailed in the provided snippets, the general principle of SLNs is to enhance the solubility and dissolution rate of poorly soluble drugs by incorporating them into a lipid matrix indexcopernicus.comnih.gov.
Microsphere and Microcapsule Formulations
Microspheres and microcapsules are alternative microparticle-based drug delivery systems that can be utilized for controlled release and improved delivery of drugs researchgate.netbiotech-asia.orginnovareacademics.inresearchgate.netglobalresearchonline.net. These systems involve encapsulating the drug within a polymeric matrix or membrane.
Studies have explored the preparation of bosentan controlled-release microcapsules using techniques such as the ionotropic gelation method researchgate.netbiotech-asia.orginnovareacademics.inresearchgate.net. Polymers like sodium alginate, Hydroxypropyl methyl cellulose (B213188) (HPMC), and Eudragit RL 100 have been used, alone or in combination, as encapsulating materials researchgate.netbiotech-asia.orgresearchgate.net. The effects of formulation variables, such as drug-polymer ratio and stirring speed, on particle size, practical yield, entrapment efficiency, and in vitro drug release have been investigated researchgate.netbiotech-asia.orgresearchgate.net.
Research findings indicate that microsphere formulations can provide controlled release of bosentan over an extended period researchgate.netbiotech-asia.orginnovareacademics.inresearchgate.net. For example, optimized microcapsule formulations have demonstrated 100% drug release over 12 hours with controlled release characteristics researchgate.netbiotech-asia.orgresearchgate.net. The drug release from these microcapsules can follow diffusion mechanisms, where the drug diffuses from the polymeric matrix or through channels formed on the coatings innovareacademics.in.
| Formulation Variable | Effect on Particle Size | Effect on Entrapment Efficiency | Effect on Drug Release | Reference |
| Drug-Polymer Ratio | Significant | Significant | Significant | researchgate.netbiotech-asia.orgresearchgate.net |
| Stirring Speed | Significant | Significant | Significant | researchgate.netbiotech-asia.orgresearchgate.net |
| Polymer Type | Significant | Significant | Significant | researchgate.netbiotech-asia.orgresearchgate.net |
Microsphere and microcapsule formulations offer a viable approach for achieving controlled and prolonged release of bosentan, potentially improving patient compliance and therapeutic outcomes biotech-asia.orgresearchgate.net.
Ionotropic Gelation Process for Microsphere Preparation
The ionotropic gelation method has been explored for the preparation of bosentan-loaded microspheres. This technique typically involves using a polymeric solution containing the drug, which is then extruded dropwise into a solution of polyvalent cations. The cations diffuse into the polymer drops, creating a three-dimensional ionically cross-linked lattice that encapsulates the drug innovareacademics.inijrpns.com.
Studies have utilized sodium alginate as a primary polymer in this process, often in combination with other polymers like Hydroxypropyl methyl cellulose (HPMC) K15 and Eudragit RL 100 biotech-asia.orgresearcher.liferesearchgate.net. The concentration and combination of these polymers, as well as process variables like stirring speed, influence the characteristics of the resulting microspheres, including particle size, entrapment efficiency, and drug release profiles biotech-asia.orgresearcher.liferesearchgate.net.
For instance, formulations prepared using sodium alginate, HPMC K15, and Eudragit RL 100 at different compositions and stirring speeds (400 rpm and 600 rpm) have been investigated biotech-asia.orgresearcher.life. Particle sizes for formulations prepared at 600 rpm ranged between 167.2 ± 1.34 µm and 192.8 ± 1.021 µm, while those prepared at 400 rpm were between 186.9 ± 1.03 µm and 204.9 ± 1.05 µm researcher.liferesearchgate.net. Entrapment efficiency varied depending on the formulation composition and stirring speed, with ranges from 72.5 ± 1.37% to 84.1 ± 0.92% at 600 rpm and 79.8 ± 0.25% to 90.8 ± 0.42% at 400 rpm researcher.liferesearchgate.net.
Another study on floating microspheres of bosentan also employed the ionotropic gelation method using sodium alginate, guar (B607891) gum, and gum karaya ijrpns.comijrpns.com. The microspheres were formed by introducing a drug-loaded polymeric solution into an aqueous solution containing calcium chloride as the cross-linking agent ijrpns.comijrpns.com.
Controlled Release Mechanism Design
Designing controlled release mechanisms for this compound formulations is crucial for maintaining therapeutic levels over an extended period and potentially reducing administration frequency. Various approaches have been explored, including the use of specific polymers and formulation techniques that influence the rate and duration of drug release.
In microsphere formulations prepared by ionotropic gelation, the choice and ratio of polymers significantly impact the release profile. Studies have shown that combinations of polymers like Sodium alginate, HPMC K15, and Eudragit RL 100 can modulate drug release. For example, one optimized formulation (F6) prepared at 600 rpm using a combination of HPMC K15 and Eudragit RL 100 demonstrated 100% drug release over 12 hours with controlled release characteristics, following zero-order kinetics biotech-asia.orgresearcher.life.
Controlled release matrix tablets of bosentan have also been developed using polymers such as HPMC K15M, HPMC E-15, and Xanthan gum as rate-controlling agents wisdomlib.org. The selection of these polymer combinations allows for the modulation of the drug release rate wisdomlib.org. An optimized matrix tablet formulation (F5) exhibited a cumulative drug release of 96.04% within 12 hours and followed zero-order release kinetics and a super case II transport mechanism, indicating a consistent release rate independent of concentration wisdomlib.org.
Another technique explored for sustained release is thermal sintering of tablets containing bosentan monohydrate with polymers like stearic acid, carnauba wax, and EVA 1802 ajptr.com. The sintering temperature and time were found to inversely relate to the drug release rate ajptr.com. An optimized formulation sintered at 60°C for 1 hour showed 99.8% sustained release ajptr.com.
The mechanism of drug release from these controlled release systems can vary. For instance, drug release from matrix tablets prepared with Ethyl cellulose followed a diffusion mechanism ijcps.com. In some microsphere formulations, the release mechanism has been suggested to follow a combination of diffusion and erosion, described by the Korsmeyer-Peppas model ijrpns.com.
Alternative Routes of Administration Research
Research into alternative routes of administration for this compound aims to overcome limitations of oral delivery, such as low and variable bioavailability and potential systemic side effects nih.govnih.gov. Pulmonary administration is one such route being investigated.
Pulmonary Administration (e.g., Respirable Controlled Release Polymeric Colloids)
Pulmonary administration of bosentan offers the potential to deliver the drug directly to the site of action in pulmonary arterial hypertension, potentially improving bioavailability and reducing systemic exposure nih.govnih.gov. Respirable controlled release polymeric colloids (RCRPC), such as nanoparticles, are being explored for this purpose nih.govnih.gov.
Studies have focused on developing bosentan-loaded polymeric nanoparticles, such as those made from PLGA, for nebulization and subsequent pulmonary delivery nih.govnih.gov. The aim is to achieve sustained drug release within the lungs nih.gov.
In Vitro Aerosolization Studies
In vitro aerosolization studies are conducted to evaluate the ability of bosentan formulations, particularly those intended for pulmonary delivery, to be effectively aerosolized into respirable droplets. For RCRPC formulations, in vitro nebulization studies assess how well the polymeric nanoparticles can be incorporated into nebulized droplets suitable for deep lung deposition nih.govnih.gov.
Studies comparing the in vitro nebulization of bosentan-loaded PLGA RCRPC to a drug solution have indicated that the PLGA nanoparticles could be incorporated into respirable nebulized droplets more effectively than the drug solution nih.govnih.gov. The aerodynamic properties of these formulations are assessed using devices like the twin stage impinger (TSI) nih.gov.
In Vivo Pulmonary Absorption and Pharmacokinetics in Animal Models
In vivo studies in animal models are essential to evaluate the pulmonary absorption and pharmacokinetic profile of bosentan delivered via alternative routes like inhalation. These studies compare the systemic exposure and drug disposition after pulmonary administration to other routes, such as oral administration.
Pharmacokinetic studies in male albino rats have been conducted to compare intratracheal administration of bosentan-loaded RCRPC with oral administration of a bosentan suspension nih.govnih.gov. Results from such studies have shown a significant improvement in bioavailability with pulmonary delivery compared to oral administration nih.govnih.gov. For instance, one study reported a 12.71-fold increase in bioavailability with intratracheal administration of the RCRPC nih.govnih.gov. Furthermore, these studies can assess the duration of the drug's effect in the pulmonary vasculature nih.govnih.gov.
Polymer Selection and Characterization for Drug Delivery Applications
The selection and characterization of polymers are critical steps in developing advanced drug delivery systems for this compound. Polymers are chosen based on their compatibility with the drug, their ability to form desired structures (e.g., microspheres, nanoparticles, matrix tablets), and their influence on the drug release profile.
Polymers investigated for bosentan delivery include:
Sodium alginate innovareacademics.inijrpns.combiotech-asia.orgresearcher.liferesearchgate.netijrpns.com
Hydroxypropyl methyl cellulose (HPMC) K15 biotech-asia.orgresearcher.liferesearchgate.net
Eudragit RL 100 biotech-asia.orgresearcher.liferesearchgate.net
Gum karaya innovareacademics.inijrpns.comijrpns.com
Polyethylene (B3416737) oxide (PEO) innovareacademics.inglobalresearchonline.net
Xanthan gum wisdomlib.org
HPMC K15M wisdomlib.org
HPMC E-15 wisdomlib.org
PLGA (Poly(lactic-co-glycolic acid)) nih.govnih.gov
Ethyl cellulose (EC N7, EC N50, EC N100) ijcps.com
Stearic acid ajptr.com
Carnauba wax ajptr.com
EVA 1802 ajptr.com
Polyhydroxybutyrate-co-valerate (PHBV) globalresearchonline.net
Characterization of these polymers and the resulting formulations involves various techniques to assess their physical and chemical properties, as well as their performance. These techniques include:
Particle size analysis innovareacademics.inbiotech-asia.orgresearcher.liferesearchgate.netnih.govnih.govresearchgate.net
Entrapment efficiency determination innovareacademics.inijrpns.combiotech-asia.orgresearcher.liferesearchgate.netnih.govnih.govglobalresearchonline.netresearchgate.net
In vitro drug release studies innovareacademics.inijrpns.combiotech-asia.orgresearcher.liferesearchgate.netijrpns.comwisdomlib.orgajptr.comijcps.comnih.govnih.govglobalresearchonline.netresearchgate.netijiras.com
Fourier Transform Infrared Spectroscopy (FTIR) to assess drug-polymer interactions innovareacademics.inajptr.comijcps.comglobalresearchonline.net
Differential Scanning Calorimetry (DSC) to study thermal properties and drug-polymer interactions innovareacademics.inijcps.comglobalresearchonline.netijiras.comacs.org
X-ray Diffraction (XRD) to determine the crystalline state of the drug in the formulation globalresearchonline.netacs.orgresearchgate.net
Scanning Electron Microscopy (SEM) to examine the morphology of the particles or tablets innovareacademics.inglobalresearchonline.net
Evaluation of flow properties for powders or granules (e.g., angle of repose, compressibility index) innovareacademics.inajptr.com
Stability studies to assess the formulation's integrity over time ijrpns.comijrpns.comajptr.comijcps.com
These characterization studies provide crucial data for optimizing formulations to achieve desired properties, such as controlled release rates and improved drug encapsulation.
Data Tables
Here are some examples of data presented in the search results, formatted as interactive tables:
Table 1: Effect of Stirring Speed on Bosentan Microsphere Properties researcher.liferesearchgate.net
| Stirring Speed (rpm) | Practical Yield (%) (Mean ± SD) | Particle Size (µm) (Mean ± SD) | Entrapment Efficiency (%) (Range) |
| 400 | 80.2 ± 1.62 to 90.1 ± 1.26 | 186.9 ± 1.03 to 204.9 ± 1.05 | 79.8 ± 0.25 to 90.8 ± 0.42 |
| 600 | 82.6 ± 1.15 to 92.3 ± 1.37 | 167.2 ± 1.34 to 192.8 ± 1.021 | 72.5 ± 1.37 to 84.1 ± 0.92 |
Table 2: Characteristics of Optimized Bosentan Formulations researcher.liferesearchgate.netnih.govnih.gov
| Formulation Type | Optimization Criteria | Particle Size / Characteristic | Entrapment Efficiency (%) | Drug Release Profile |
| Microsphere (Ionotropic Gelation, F6) | Optimal particle size and EE, 100% release in 12 hours | 172.9 ± 1.05 µm | 84.1 ± 0.92 | 100% release in 12 hours, controlled, zero-order kinetics biotech-asia.orgresearcher.life |
| RCRPC (PLGA Nanoparticles) | Optimized particle size, PDI, EE, sustained release | 420 nm | 60.5 | 31.0% released after 16 hours, sustained nih.govnih.gov |
| Matrix Tablet (F5) | Optimized release profile | Not specified (tablet) | Not specified | 96.04% release in 12 hours, zero-order kinetics wisdomlib.org |
Hydroxypropyl Methylcellulose (HPMC) Variants
Hydroxypropyl Methylcellulose (HPMC) is a widely used hydrophilic polymer in oral solid dosage forms for its gelling and swelling properties, which are beneficial for controlling drug release. Different viscosity grades of HPMC have been investigated in the formulation of bosentan delivery systems. Studies have explored the use of HPMC in sustained-release tablets and transdermal systems containing bosentan monohydrate. impactfactor.orgjddtonline.info For instance, HPMC K4M and HPMC K15M have been utilized in the preparation of bosentan sustained-release tablets. jddtonline.info The concentration and viscosity grade of HPMC influence the drug release profile. In one study, formulations for floating bosentan sustained-release tablets were developed using HPMC K4M and HPMC E-15, alone and in combination. jddtonline.info It was observed that mixing low and high viscosity polymers could influence the drug release rate. jddtonline.info Another study on bosentan microspheres prepared by ionotropic gelation used HPMC K15, alone or in combination with other polymers, to control release. biotech-asia.orgresearchgate.net The concentration of HPMC K15 impacted the entrapment efficiency and in vitro drug release profiles of the microspheres. biotech-asia.orgresearchgate.net HPMC has also been employed in the formulation of transdermal systems for bosentan monohydrate, where it contributed to the in vitro release characteristics. impactfactor.org
Eudragit Polymers
Eudragit polymers, synthetic copolymers based on methacrylic acid esters, are versatile materials used in pharmaceutical formulations for various purposes, including enteric coating, sustained release, and targeted delivery. nih.gov Different grades of Eudragit polymers exhibit distinct solubility profiles depending on pH, making them suitable for tailoring drug release in specific regions of the gastrointestinal tract. nih.gov Research involving bosentan has investigated Eudragit polymers, such as Eudragit® EPO and Eudragit RL 100, for enhancing dissolution and achieving controlled release. biotech-asia.orgresearchgate.net Eudragit® EPO, a gastro-soluble polymer, has been used in solid dispersions of bosentan monohydrate to improve its dissolution rate. The tertiary amino groups in Eudragit® E100 (available as Eudragit® EPO) ionize at acidic pH, leading to solubility in gastric fluid. This property can be leveraged for drugs like bosentan monohydrate, which has poor aqueous solubility. Eudragit RL 100, a pH-independent polymer, has been used in combination with sodium alginate and HPMC K15 in the preparation of bosentan microspheres to control drug release. biotech-asia.orgresearchgate.net The ratio of Eudragit RL 100 in these formulations influenced the release characteristics of bosentan. biotech-asia.orgresearchgate.net
Natural Polymers (e.g., Gum Karaya, Sodium Alginate)
Natural polymers offer biocompatibility and biodegradability, making them attractive for drug delivery applications. Gum karaya and sodium alginate are examples of natural polymers explored in the context of bosentan formulations. Gum karaya has been investigated for use in controlled-release microcapsules and nanogels for bosentan. researchgate.netinnovareacademics.inbvsalud.orgnih.gov Studies have utilized gum karaya, sometimes in combination with other polymers like polyethylene oxide or sodium alginate, to prepare bosentan-loaded microcapsules by methods such as ionic gelation. researchgate.netinnovareacademics.in These formulations aim to prolong the gastric residence time and control drug release. researchgate.netijrpns.com Propyl Karaya gum, an amphiphilic derivative, has been synthesized to form self-assembled nanogels for delivering bosentan monohydrate. bvsalud.orgnih.gov These nanogels demonstrated pH-dependent drug release in simulated gastrointestinal conditions. nih.gov Sodium alginate is another natural polymer frequently used in the preparation of microspheres and floating drug delivery systems for bosentan, often employing the ionotropic gelation method with calcium chloride as a cross-linking agent. biotech-asia.orgresearchgate.netresearchgate.netinnovareacademics.inijrpns.com Sodium alginate-based formulations, sometimes combined with HPMC or Eudragit, have shown potential for achieving sustained release of bosentan. biotech-asia.orgresearchgate.net
In Vitro Drug Release Kinetic Modeling
In vitro drug release studies are crucial for understanding and predicting the release behavior of bosentan from various advanced delivery systems. The release data obtained from these studies are often fitted to different mathematical models to elucidate the kinetics and mechanism of drug release. Common kinetic models applied include zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. biotech-asia.orgresearchgate.netnih.govajptr.comresearchgate.net
For instance, in the study of respirable controlled release polymeric colloids of bosentan, the in vitro release data were fitted to zero order, Higuchi, and Korsmeyer-Peppas models to evaluate the release kinetics. nih.gov The coefficient of determination (R²) is typically used to assess how well the dissolution profile fits a particular mathematical equation. nih.gov Similarly, investigations into bosentan sustained-release tablets and microcapsules have utilized these models to analyze release data. biotech-asia.orgresearchgate.netajptr.com The Korsmeyer-Peppas model is particularly useful for understanding the release mechanism from polymeric systems, as the release exponent (n) can indicate whether the release is governed by Fickian diffusion, non-Fickian transport, or case-II transport. ajptr.com In some bosentan formulations, the release kinetics have been found to follow a zero-order pattern, suggesting a controlled release rate independent of the drug concentration. impactfactor.orgresearchgate.net Peppas-Sahlin modeling has also been applied, suggesting that polymer relaxation or swelling can dominate the drug release process from certain natural polymer-based systems like Karaya gum nanogels. nih.gov
| Model | Description |
| Zero Order | Drug release rate is independent of concentration. |
| First Order | Drug release rate is proportional to the remaining drug concentration. |
| Higuchi | Drug release from a matrix by diffusion. |
| Korsmeyer-Peppas | Describes drug release from polymeric systems; 'n' indicates mechanism. |
The application of these kinetic models provides valuable insights into the factors influencing bosentan release from different formulations and aids in the design and optimization of advanced drug delivery systems.
Q & A
Q. What experimental methodologies are recommended for characterizing drug-polymer interactions in Bosentan sodium formulations?
Use Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to detect physicochemical interactions between this compound and polymers like gum karaya or sodium alginate. For surface analysis, employ Scanning Electron Microscopy (SEM) to compare pure this compound with optimized formulations. Ensure dissolution studies are conducted under biorelevant conditions (e.g., pH 6.8 for intestinal absorption) to validate controlled-release profiles .
Q. How should researchers design clinical trials to assess this compound’s impact on hemodynamics in heart failure patients?
Include endpoints such as hematocrit levels, sodium concentration, and hospitalization rates, measured at baseline (t0), 4 months (t1), and 12 months (t2). Use propensity score-adjusted Cox regression to control for confounding variables (e.g., age, comorbidities). Ensure liver function markers (AST, ALT, GGT) are monitored due to Bosentan’s hepatotoxicity risk .
Advanced Research Questions
Q. How can contradictory outcomes in this compound studies (e.g., survival benefits vs. hospitalization rates) be systematically analyzed?
- Data Reconciliation: Stratify results by patient subgroups (e.g., PH severity, baseline sodium levels) using Kaplan-Meier survival curves and multivariate Cox models. For example, while Bosentan improved 1-year survival (93.3% vs. 70.7% in controls), hospitalization rates did not differ significantly (p=0.205–0.592), suggesting context-dependent efficacy .
- Meta-Analysis: Follow COSMOS-E guidelines to combine cohort and case-control studies, addressing heterogeneity via sensitivity analysis (e.g., excluding trials halted for toxicity, like REACH-1) .
Q. What strategies optimize this compound’s dissolution profile in controlled-release microcapsules?
- Formulation Screening: Test polymers (e.g., polyethylene oxide, sodium alginate) at varying ratios using a factorial design. Prioritize formulations with >80% drug release at 12 hours.
- Validation: Conduct accelerated stability studies (40°C/75% RH) to assess excipient compatibility. Publish detailed synthesis protocols in supplementary materials to ensure reproducibility .
Q. How can researchers mitigate bias when interpreting this compound’s effects on cardiac-related mortality?
- Blinding: Use placebo-controlled designs with centralized endpoint adjudication.
- Confounder Adjustment: Apply propensity scoring to balance baseline characteristics (e.g., transplant eligibility, PH etiology). In one study, Bosentan reduced mortality risk (RR=0.107; 95%CI: 0.013–0.869) after adjustment, but its impact on cardiac-specific deaths was nonsignificant (p=0.407), highlighting the need for rigorous subgroup reporting .
Methodological Guidance
Q. What criteria define a robust research question for this compound studies?
- Scope: Avoid overly broad questions (e.g., “Does Bosentan work?”). Instead, specify: “How does this compound modulate sodium concentration in NYHA Class III heart failure patients with pulmonary hypertension?”
- Feasibility: Ensure access to validated biomarkers (e.g., NT-proBNP for PH severity) and sufficient sample size (e.g., ≥50 patients per arm for 80% power) .
Q. How should conflicting data on this compound’s hepatotoxicity be reported?
- Transparency: Disclose all adverse events (e.g., liver enzyme elevations) in supplementary tables, even if nonsignificant.
- Contextualization: Compare toxicity rates with historical controls (e.g., REACH-1 trial’s early termination due to liver toxicity) to assess clinical relevance .
Data Reporting Standards
Q. What supplementary materials are essential for replicating this compound studies?
Q. How should survival analysis data be visualized for clarity?
Use Kaplan-Meier curves with hazard ratios (HR) and 95% confidence intervals. Annotate censored data points (e.g., transplanted patients) and apply log-rank tests to compare survival distributions .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance in this compound trials involving human subjects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
